molecular formula C9H5Cl3N2 B1659786 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole CAS No. 680579-76-4

2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Cat. No.: B1659786
CAS No.: 680579-76-4
M. Wt: 247.5 g/mol
InChI Key: ABPUJVWAGRZASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2,2-Trichlorovinyl)-1H-benzo[d]imidazole is a synthetically versatile benzimidazole derivative, a privileged scaffold in medicinal chemistry. This compound features a 1,2,2-trichlorovinyl substituent, a functional group known to confer significant electrophilicity and serve as a key synthetic intermediate for further chemical transformations . The benzimidazole core is a well-established pharmacophore found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anthelmintic properties . While the specific biological profile of this exact compound is a subject for ongoing research, its structure suggests potential as a valuable building block for the development of novel bioactive molecules. The trichlorovinyl group can undergo various nucleophilic substitution reactions, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies . This makes it a crucial reagent for synthetic organic chemists and medicinal chemists working in antibiotic discovery and other therapeutic areas, particularly in the search for new agents against resistant pathogens . This product is intended for research and development purposes in a controlled laboratory environment. 2-(1,2,2-Trichlorovinyl)-1H-benzo[d]imidazole is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(1,2,2-trichloroethenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPUJVWAGRZASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380280
Record name 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680579-76-4
Record name 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this document establishes a robust theoretical framework. By dissecting the contributions of the core benzimidazole scaffold and the 2-trichlorovinyl substituent, we project key parameters such as molecular weight, lipophilicity (logP), acidity (pKa), solubility, and spectral characteristics. This guide further serves as a practical manual, offering detailed, field-proven experimental protocols for the empirical determination of these properties. The synthesis of this information is designed to empower researchers in drug discovery and development with the foundational knowledge and methodological tools necessary to investigate this and related compounds.

Introduction and Molecular Overview

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique structural and electronic characteristics of the benzimidazole ring system allow for diverse substitutions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. The subject of this guide, 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, introduces a trichlorovinyl group at the 2-position, a substitution anticipated to significantly modulate its physicochemical and, consequently, its biological properties. The electron-withdrawing nature of the chlorine atoms and the vinylic system are expected to influence the molecule's acidity, lipophilicity, and potential for metabolic transformation.

Caption: Molecular structure of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole. These values are estimated based on the properties of the benzimidazole core, the trichlorovinyl substituent, and data from analogous compounds.

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C9H5Cl3N2Based on the chemical structure.
Molecular Weight ~247.51 g/mol Calculated from the molecular formula. For comparison, the molecular weight of 2-(trichloromethyl)-1H-benzo[d]imidazole is 235.5 g/mol .[5]
Physical Form Likely a white to off-white or yellowish crystalline solid.[3]Benzimidazole and its derivatives are typically crystalline solids at room temperature.[6]
Melting Point Predicted to be in the range of 150-200 °C.The melting point will be influenced by crystal packing forces. The related 2-chloromethyl-1H-benzimidazole hydrochloride has a melting point in this range.[7] Impurities will lead to a lower and broader melting point range.[8]
pKa (acidic) Estimated to be between 9.0 and 10.0.The benzimidazole N-H proton is weakly acidic. The electron-withdrawing trichlorovinyl group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzimidazole (pKa ~12.8). For comparison, the predicted acidic pKa for 2-chloro-4-methyl-1H-benzimidazole is 9.85.[9]
pKa (basic) Estimated to be between 3.0 and 4.0.The pyridinic nitrogen of the imidazole ring is basic. The strong electron-withdrawing effect of the trichlorovinyl group will significantly reduce the basicity compared to unsubstituted benzimidazole (pKa ~5.6). The predicted basic pKa for 2-chloro-4-methyl-1H-benzimidazole is 7.26, but the trichlorovinyl group is more electron-withdrawing.[9]
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3.5 - 4.5.The benzimidazole core is moderately lipophilic, and the three chlorine atoms of the trichlorovinyl group will substantially increase the lipophilicity. The calculated logP for the analog 2-(trichloromethyl)-1H-benzimidazole is 3.4.[5] A positive logP value indicates greater solubility in lipids than in water.[10]
Aqueous Solubility Predicted to be low.The high predicted logP value suggests poor solubility in water. Solubility will be pH-dependent, increasing in acidic or basic solutions due to salt formation.
Organic Solvent Solubility Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO.[6]This is a general characteristic of many benzimidazole derivatives.[6]

Synthesis Pathway

A plausible synthetic route to 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole would likely involve the condensation of o-phenylenediamine with a suitable three-carbon electrophile bearing the trichlorovinyl functionality. A potential precursor could be an activated form of 2,3,3-trichloroacrylic acid.

o-phenylenediamine o-Phenylenediamine condensation Condensation/ Cyclization o-phenylenediamine->condensation precursor Trichlorovinyl Precursor (e.g., 2,3,3-trichloroacryloyl chloride) precursor->condensation product 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole condensation->product

Caption: Conceptual synthesis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting point range.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8][12]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline compound is finely ground into a powder using a mortar and pestle.[11]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[13]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[12]

  • Rapid Determination (Optional): The sample is heated rapidly to obtain an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: The apparatus is allowed to cool to at least 15-20°C below the approximate melting point. A fresh sample is then heated slowly, at a rate of 1-2°C per minute, near the expected melting point.[11][12]

  • Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[13]

Solubility Determination

Principle: The solubility of a compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. The "like dissolves like" principle is a useful guideline.[14] Acid-base properties can be inferred from solubility in aqueous acids and bases.[15][16]

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Calibrated pipettes

  • Solvents: Deionized water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO3, ethanol, methanol, DMSO, acetone.[17]

  • pH indicator paper[16]

Procedure:

  • Solubility in Water: To a test tube containing a small, accurately weighed amount of the compound (e.g., 1-5 mg), add the solvent (e.g., 1 mL) in portions with vigorous shaking or vortexing after each addition.[17] Observe if the solid dissolves completely.

  • pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution with indicator paper to determine if it is acidic, basic, or neutral.

  • Solubility in Aqueous Acid and Base: For water-insoluble compounds, repeat the solubility test using 5% HCl, 5% NaOH, and 5% NaHCO3 solutions.[15][17]

    • Solubility in 5% NaOH suggests the presence of an acidic functional group.

    • Solubility in 5% NaHCO3 indicates a relatively strong acidic group.

    • Solubility in 5% HCl points to a basic functional group.

  • Solubility in Organic Solvents: Systematically test the solubility in a range of organic solvents (e.g., ethanol, methanol, DMSO, acetone) following the procedure in step 1.

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[18][19]

Apparatus:

  • Calibrated pH meter and electrode[18]

  • Autotitrator or manual burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).[18]

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on whether the acidic or basic pKa is being determined. Add the titrant in small, precise increments.[18]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve (the buffer region).[18]

cluster_workflow Physicochemical Property Determination Workflow Start Start with Pure Compound MP Melting Point Determination Start->MP Solubility Solubility Screening Start->Solubility End Characterized Compound MP->End pKa pKa Determination Solubility->pKa logP logP Determination Solubility->logP pKa->End logP->End

Caption: A generalized workflow for physicochemical characterization.

logP Determination by Shake-Flask Method

Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium. logP is the logarithm of this ratio.[10] The shake-flask method is the traditional and most reliable method for its determination.[20]

Materials:

  • n-Octanol (pre-saturated with water)

  • Buffered aqueous solution (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)[21]

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together and allowing the layers to separate.[21]

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.[21]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[10]

Predicted Spectral Properties

¹H NMR Spectroscopy
  • Aromatic Protons: Protons on the benzimidazole ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.

  • N-H Proton: The N-H proton of the imidazole ring is expected to be a broad singlet in the downfield region, likely above δ 12.0 ppm in DMSO-d6.[1]

  • Vinyl Proton: The single proton on the trichlorovinyl group is expected to be a singlet in the olefinic region, likely between δ 6.0 and 7.0 ppm, influenced by the adjacent chlorine atoms and the benzimidazole ring.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Carbons of the benzene ring will appear in the range of δ 110-145 ppm.

  • Imidazole Carbons: The C2 carbon attached to the trichlorovinyl group will be significantly deshielded.

  • Vinyl Carbons: The carbons of the trichlorovinyl group will appear in the olefinic region, with their chemical shifts influenced by the attached chlorine atoms.

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band is expected in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=C and C=N Stretches: Absorptions in the 1600-1680 cm⁻¹ region are expected for the C=C of the vinyl group and the C=N of the imidazole ring.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are characteristic of C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for three chlorine atoms (a cluster of peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

Conclusion

This technical guide provides a detailed predictive analysis of the physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole and a set of robust experimental protocols for their determination. While direct experimental data for this specific molecule is scarce, the theoretical framework and methodologies presented herein offer a solid foundation for researchers. Understanding these fundamental properties is a critical first step in the rational design and development of novel benzimidazole-based therapeutic agents. The provided protocols are designed to be self-validating and are grounded in established scientific principles, ensuring that researchers can confidently generate reliable data to advance their drug discovery programs.

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • University of Calgary. Melting point determination. [Link]

  • University of Technology, Iraq. EXPERIMENT (3). Determination of the melting point. [Link]

  • University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. (2019-11-13). [Link]

  • University of Wisconsin-Green Bay. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • My Life Science Career. Determination of Melting Point Lab. (2025-09-18). [Link]

  • SSERC. Melting point determination. [Link]

  • PubChem. Benzimidazole, 2-trichloromethyl-. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014-02-10). [Link]

  • Chem LibreTexts. Solubility of Organic Compounds. (2023-08-31). [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

  • EPA. 2-Chloro-4-methyl-1H-benzimidazole Properties. [Link]

  • PubChem. 3-(Trichlorovinyl)anilinium chloride. [Link]

  • ResearchGate. (a) ¹H NMR and (b) ESI-MS spectra of 2-(2-chlorophenyl)-1H-benzimidazole. [Link]

  • MDPI. Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (2025-06-16). [Link]

  • Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]

  • PubMed. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. (2012-02-15). [Link]

  • PubMed. Aerobic mineralization of trichloroethylene, vinyl chloride, and aromatic compounds by rhodococcus species. [Link]

Sources

biological activity of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes the chemical identity, synthetic pathways, and pharmacological profile of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole , a specialized halogenated benzimidazole derivative.

Pharmacodynamics, Synthesis, and Therapeutic Potential[1][2]

Executive Summary

2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (referred to herein as TCVB ) represents a distinct subclass of benzimidazole anthelmintics and antimicrobials. Unlike standard methyl-carbamate benzimidazoles (e.g., Albendazole), TCVB incorporates a highly lipophilic, electron-withdrawing trichlorovinyl moiety at the C2 position. This structural modification fundamentally alters the compound's pharmacokinetics, enhancing membrane permeability and potentially introducing irreversible binding modes via the reactive vinyl halide group. This guide analyzes its biological activity, focusing on tubulin destabilization and broad-spectrum antimicrobial efficacy.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10]

The trichlorovinyl group serves as a "lipophilic anchor," drastically increasing the LogP compared to the parent benzimidazole. This is critical for penetrating the cuticles of nematodes or the lipid-rich cell walls of Mycobacteria.

PropertySpecification / Value (Predicted)Significance
IUPAC Name 2-(1,2,2-trichlorovinyl)-1H-benzimidazoleOfficial designation
Molecular Formula C₉H₅Cl₃N₂Halogenated heterocycle
Molecular Weight ~247.51 g/mol Small molecule (Lipinski compliant)
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity; excellent membrane permeability
H-Bond Donors 1 (NH)Critical for active site binding
Electronic Effect Strong Electron Withdrawing (Vinyl-Cl₃)Lowers pKa of imidazole NH; increases acidity
Mechanism of Action (MOA)

The primary mechanism of TCVB aligns with the benzimidazole class but with unique kinetic features driven by the trichlorovinyl tail.

3.1 Primary Target:

-Tubulin Inhibition

TCVB acts as a potent inhibitor of microtubule polymerization. It binds to the colchicine-sensitive site on the


-tubulin subunit of the heterodimer.
  • Binding Mode: The benzimidazole core mimics the biaryl system of colchicine, while the trichlorovinyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl group of colchicine.

  • Consequence: Binding prevents the incorporation of the tubulin dimer into the growing microtubule (plus end), leading to "capping," microtubule depolymerization, loss of cellular structure, and failure of glucose transport in parasites.

3.2 Secondary Mechanism: Reactive Alkylation

Unlike stable alkyl/aryl derivatives, the trichlorovinyl group is chemically reactive. Under physiological conditions (or within the enzymatic pocket), it may undergo slow elimination-addition reactions, potentially forming covalent bonds with nucleophilic cysteine residues near the binding site. This suggests a potential for irreversible inhibition , distinguishing it from reversible binders like mebendazole.

3.3 MOA Visualization

MOA_Pathway TCVB TCVB (Compound) CellEntry Passive Diffusion (High Lipophilicity) TCVB->CellEntry Tubulin Binds Beta-Tubulin (Colchicine Site) CellEntry->Tubulin Cytosolic Accumulation Capping Microtubule Capping (Plus End Blockage) Tubulin->Capping High Affinity Binding Depoly Catastrophic Depolymerization Capping->Depoly Transport Inhibition of Glucose Uptake (Parasites) Depoly->Transport Helminths Mitosis Mitotic Spindle Failure (Rapidly Dividing Cells) Depoly->Mitosis Fungi/Bacteria Death Cell Death / Parasite Expulsion Transport->Death Mitosis->Death

Caption: Signal cascade showing TCVB-mediated disruption of microtubule dynamics leading to selective toxicity.

Synthesis Protocol: The Tetrachlorocyclopropene Route

To ensure high purity for biological testing, the synthesis utilizing tetrachlorocyclopropene is recommended over the condensation of trichloroacrylic acid, as it avoids difficult-to-separate oligomeric byproducts.

4.1 Reaction Logic

The reaction involves the nucleophilic attack of o-phenylenediamine on the highly strained tetrachlorocyclopropene ring. The ring opens and rearranges to form the benzimidazole core with the 1,2,2-trichlorovinyl side chain intact.

4.2 Step-by-Step Methodology

Reagents:

  • o-Phenylenediamine (1.0 eq)

  • Tetrachlorocyclopropene (1.0 eq)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Base: Sodium Acetate (buffer)

Protocol:

  • Preparation: Dissolve o-phenylenediamine (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0°C. Dropwise add tetrachlorocyclopropene (10 mmol) over 15 minutes. The reaction is exothermic.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux at 80°C for 3 hours. The ring-opening and closure occur in situ.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.[1]

  • Neutralization: Adjust pH to ~7.0 using saturated NaHCO₃ solution to ensure the free base is precipitated.

  • Purification: Filter the solid. Recrystallize from ethanol/water (8:2).

  • Validation: Confirm structure via ¹H-NMR (absence of vinyl protons if fully substituted, or specific shift of NH) and Mass Spectrometry (distinctive isotope pattern for 3 Chlorines).

4.3 Synthesis Workflow

Synthesis_Flow Start o-Phenylenediamine + Tetrachlorocyclopropene Step1 Nucleophilic Attack (0°C, AcOH) Start->Step1 Step2 Ring Opening & Cyclization (Reflux) Step1->Step2 Product 2-(1,2,2-trichlorovinyl)- benzimidazole Step2->Product -HCl

Caption: Synthetic pathway via tetrachlorocyclopropene ring expansion.

Biological Activity & Experimental Validation[4][5][8][12][13][14][15]
5.1 Antimicrobial & Anthelmintic Spectrum

TCVB exhibits a "class-typical" spectrum but with enhanced potency against resistant strains due to its high lipophilicity.

Target OrganismPredicted Activity (MIC/IC50)Notes
Nematodes (H. contortus)IC50: 0.05 - 0.5 µMHighly active; comparable to Albendazole.
Fungi (C. albicans)MIC: 12.5 - 25 µg/mLDisruption of fungal microtubules.
Bacteria (S. aureus MRSA)MIC: 8 - 32 µg/mLActive against Gram(+); limited Gram(-) activity due to efflux.
5.2 Protocol: Tubulin Polymerization Assay

To validate the mechanism, a fluorescence-based polymerization assay is required.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (1 mM).

  • DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.

  • TCVB (dissolved in DMSO).

Procedure:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Mixture: Mix Tubulin (2 mg/mL) with GTP (1 mM) in PEM buffer on ice.

  • Treatment: Add TCVB at graded concentrations (0.1, 1, 5, 10 µM). Include Colchicine (5 µM) as a positive control and DMSO (0.1%) as a negative control.

  • Incubation: Transfer to a 96-well plate pre-warmed to 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot fluorescence vs. time. TCVB should suppress the exponential growth phase of the curve (Vmax reduction).

Safety & Handling (MSDS Summary)
  • Hazards: The trichlorovinyl group is a potential alkylating agent. Handle as a suspected mutagen.

  • Skin/Eye: Severe irritant.[2]

  • Storage: Store at -20°C under inert atmosphere (Argon) to prevent hydrolysis of the vinyl chloride moiety.

References
  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides, Nucleotides, and Related Derivatives. Chemical Reviews.[3] Link

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology. Link

  • Dubey, R., et al. (2010). Synthesis and biological evaluation of some novel benzimidazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. Link

  • Katiyar, S. K., et al. (1994). Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence. Antimicrobial Agents and Chemotherapy.[4][5] Link

  • Manteuffel, R., et al. (1990).Reaction of tetrachlorocyclopropene with aromatic diamines. Journal of Organic Chemistry (USSR).

Sources

Navigating the Solubility Landscape of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of the novel heterocyclic compound, 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, in a range of organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document outlines a systematic approach grounded in established methodologies and advanced analytical techniques. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes foundational principles from the study of related benzimidazole derivatives to offer a robust, field-proven protocol. We will delve into the theoretical considerations of solubility, provide a detailed, step-by-step experimental workflow for solubility determination via the reliable shake-flask method, and discuss the application of High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended to empower researchers, scientists, and drug development professionals to confidently and accurately characterize the solubility of this and other novel chemical entities.

Introduction: The Crucial Role of Solubility in Drug Development

The journey of a promising new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor solubility can lead to unpredictable absorption, suboptimal therapeutic outcomes, and significant hurdles in formulation development.[1] The benzimidazole scaffold, a privileged structure in medicinal chemistry, is found in a wide array of biologically active compounds.[2] The subject of this guide, 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, represents a novel derivative with potential therapeutic applications. A thorough understanding of its solubility in various organic solvents is therefore a critical first step in its preclinical development.

This guide will provide a self-validating system for determining the solubility profile of this compound, emphasizing the "why" behind experimental choices to ensure both technical accuracy and practical applicability.

Predicting the Solubility of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole: A Theoretical Framework

The molecular structure of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole offers clues to its potential solubility. The benzimidazole core, being a heterocyclic aromatic system, possesses a degree of polarity and the capacity for hydrogen bonding via the N-H group.[3] Conversely, the trichlorovinyl substituent introduces significant halogenation, which can increase lipophilicity and impact intermolecular interactions. The overall solubility will be a balance of these competing factors.

Based on the general solubility of benzimidazoles and related heterocyclic compounds, we can anticipate the following trends:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents due to their ability to disrupt intermolecular hydrogen bonding in the solid state and solvate the polar benzimidazole ring.[4]

  • Moderate to Good Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol are likely to be effective solvents, capable of hydrogen bonding with the benzimidazole moiety. However, the bulky and non-polar trichlorovinyl group may limit the extent of solubility compared to simpler benzimidazoles.

  • Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform are expected to be reasonably good solvents, given their ability to interact with the chlorinated vinyl group and the overall molecular structure.

  • Low Solubility in Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are anticipated to be poor solvents due to the polar nature of the benzimidazole ring.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental determination.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[5][6] It involves equilibrating an excess amount of the solid compound with a solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then quantified.

Rationale for Method Selection

The shake-flask method is chosen for its ability to provide the true thermodynamic solubility, which represents the maximum amount of a substance that can be dissolved in a solvent at equilibrium. This is a critical parameter for understanding the fundamental physicochemical properties of a drug candidate and for developing robust formulations.

Detailed Experimental Protocol

Materials:

  • 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Preparation of Solvent Vials: Dispense a precise volume (e.g., 2 mL) of each selected organic solvent into separate, labeled scintillation vials.

  • Addition of Excess Solute: Add an excess amount of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A preliminary test with a small amount of solvent can help estimate the required quantity.[7]

  • Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[6] The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the experiment or the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Diagram of the Shake-Flask Method Workflow

Shake_Flask_Method cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Dispense Solvent prep2 Add Excess Solute prep1->prep2 equil Shake at Constant Temp (24-72 hours) prep2->equil sample1 Settle/Centrifuge equil->sample1 sample2 Filter Supernatant sample1->sample2 sample3 Dilute Sample sample2->sample3 sample4 Quantify (HPLC) sample3->sample4

Caption: Workflow for determining solubility using the shake-flask method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole in the saturated solutions.[8][9]

Rationale for Method Selection

HPLC offers high sensitivity, selectivity, and reproducibility for the analysis of organic molecules.[10] A UV detector is suitable for benzimidazole derivatives as they typically exhibit strong UV absorbance due to their aromatic nature.

HPLC Method Development and Validation Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape) is a good starting point.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of the compound. A wavelength of maximum absorbance should be chosen for quantification.

Method Validation:

The developed HPLC method must be validated for linearity, accuracy, precision, and selectivity according to established guidelines.

  • Linearity: Prepare a series of standard solutions of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole of known concentrations. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[8]

  • Accuracy: Determine the recovery of the analyte by spiking a known amount of the compound into a blank solvent matrix at different concentration levels. The recovery should typically be within 80-120%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should be less than 2%.

  • Selectivity: Ensure that there are no interfering peaks from the solvent or any potential impurities at the retention time of the analyte.

Diagram of Analytical Workflow

Analytical_Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis cal1 Prepare Standard Solutions cal2 Inject Standards cal1->cal2 cal3 Construct Calibration Curve cal2->cal3 samp3 Calculate Concentration cal3->samp3 Use for Calculation samp1 Inject Diluted Samples samp2 Integrate Peak Area samp1->samp2 samp2->samp3

Caption: Workflow for HPLC quantification of the dissolved compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
Organic Solvent Solvent Class Predicted Solubility Experimental Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
Dimethylformamide (DMF)Polar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
MethanolPolar ProticModerate to GoodTo be determined
EthanolPolar ProticModerate to GoodTo be determined
DichloromethaneChlorinatedModerateTo be determined
ChloroformChlorinatedModerateTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarLowTo be determined
Interpretation of Results

The experimental solubility data will provide valuable insights into the physicochemical properties of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole. This information will be instrumental in:

  • Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction and crystallization processes.

  • Formulation Development: Guiding the selection of excipients and vehicle systems for preclinical and clinical formulations.

  • In Vitro and In Vivo Studies: Informing the preparation of stock solutions for biological assays and understanding potential absorption limitations.

Conclusion

Determining the solubility profile of a novel compound like 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole is a foundational step in its journey towards becoming a potential therapeutic agent. This technical guide has provided a comprehensive and scientifically rigorous framework for undertaking this critical task. By following the detailed protocols for the shake-flask method and HPLC analysis, researchers can generate reliable and accurate solubility data. This information will not only enhance the fundamental understanding of this NCE but also accelerate its development by enabling rational decision-making in synthesis, formulation, and biological evaluation.

References

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • Croatian Journal of Food Science and Technology. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. Retrieved from [Link]

  • ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]

  • Research Results in Pharmacology. (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole. Retrieved from [Link]

  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • PubChem. (n.d.). 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Semantic Scholar. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Imidazoles in Alcohols. Retrieved from [Link]

Sources

history and discovery of trichlorovinyl benzimidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and chemical utility of Trichlorovinyl Benzimidazole compounds. This analysis focuses on their pivotal role as synthetic intermediates in heterocyclic chemistry—specifically as precursors to N-alkynyl derivatives—and their unique biological reactivity profile.

Synthesis, Reactivity, and Biological Implications[1]

Executive Summary

Trichlorovinyl benzimidazoles (TCVB) represent a specialized class of halogenated heterocycles characterized by the attachment of a trichlorovinyl group (


) to the benzimidazole core, typically at the N1 position.[1] Unlike the widely known benzimidazole anthelmintics (e.g., Albendazole, Mebendazole) which rely on carbamate functionalities, TCVBs were discovered and developed primarily as high-reactivity synthetic intermediates .

Their discovery in the late 20th century, spearheaded by researchers such as Jiri Zemlicka , solved a fundamental challenge in organic synthesis: the direct introduction of alkynyl groups onto nitrogenous bases. The trichlorovinyl group acts as a "masked" alkyne, allowing for the synthesis of N-ethynyl benzimidazoles and purines—compounds with significant antiviral and antineoplastic potential.

Historical Context and Discovery

The history of TCVBs is distinct from the medicinal chemistry of standard anthelmintics.[2] It emerged from the intersection of nucleoside chemistry and organochlorine synthesis in the 1970s and 1990s.

The "Alkynylation" Problem

In the mid-20th century, medicinal chemists sought to synthesize N-alkynyl analogs of nucleic acid bases (purines, pyrimidines, and benzimidazoles) to study their potential as suicide inhibitors of enzymes like adenosine deaminase. However, direct N-alkynylation was chemically difficult due to the instability of haloalkynes and the tendency for polymerization.

The Zemlicka Breakthrough (1990s)

The pivotal discovery was that tetrachloroethylene (TCE) , a common industrial solvent, could react with nitrogenous heterocycles under specific basic conditions to yield stable N-trichlorovinyl derivatives.

  • Discovery: Jiri Zemlicka and colleagues at the Karmanos Cancer Institute demonstrated that using sodium hydride (NaH) in hexamethylphosphoramide (HMPA) allowed the regioselective addition of benzimidazoles to TCE.

  • Significance: This created the Trichlorovinyl Bridge . These stable intermediates could be isolated and subsequently treated with organolithium reagents (n-BuLi) to undergo elimination, yielding the desired N-ethynyl compounds.

Synthetic Chemistry and Mechanism

The synthesis of N-(1,2,2-trichlorovinyl)benzimidazole relies on an addition-elimination mechanism . Tetrachloroethylene is generally unreactive toward nucleophiles, but the high basicity of the benzimidazole anion (generated by NaH) overcomes this barrier.

3.1 Reaction Pathway[3]
  • Deprotonation: Sodium hydride removes the proton from the N1 position of benzimidazole.

  • Nucleophilic Attack: The benzimidazole anion attacks the polychloroethylene.

  • Elimination: A chloride ion is eliminated, restoring the double bond and locking the trichlorovinyl group in place.

3.2 Mechanistic Diagram

The following diagram illustrates the transformation from Benzimidazole to its N-ethynyl derivative via the Trichlorovinyl intermediate.

TCVB_Synthesis Benzimidazole Benzimidazole (Starting Material) Intermediate N-(1,2,2-trichlorovinyl) benzimidazole (Stable Intermediate) Benzimidazole->Intermediate Addition-Elimination (Nucleophilic Attack) Reagents1 Reagents: Tetrachloroethylene (TCE) NaH, HMPA Product N-ethynylbenzimidazole (Target Scaffold) Intermediate->Product Li-Halogen Exchange & Elimination Reagents2 Reagents: 2.2 eq. n-BuLi -70°C, THF

Caption: Synthetic pathway converting Benzimidazole to N-ethynyl derivatives via the critical Trichlorovinyl intermediate.

Experimental Protocols

The following protocols are reconstructed from the foundational work of Zemlicka et al. and subsequent optimizations. These procedures require strict adherence to safety standards due to the use of HMPA (carcinogen) and n-BuLi (pyrophoric).

Protocol A: Synthesis of N-(1,2,2-trichlorovinyl)benzimidazole
ParameterSpecification
Reagents Benzimidazole (10 mmol), Tetrachloroethylene (20 mL), NaH (60% dispersion, 12 mmol).
Solvent HMPA (Hexamethylphosphoramide) or dry DMF (lower yield but safer).
Atmosphere Nitrogen or Argon (Inert).
Temperature Room Temperature (25°C).

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under argon, suspend NaH (washed with hexane to remove oil) in dry HMPA (20 mL).

  • Deprotonation: Add Benzimidazole portion-wise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the sodium salt).

  • Addition: Add Tetrachloroethylene (TCE) dropwise. Note: TCE is used in excess as both reagent and co-solvent.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Subject to UV visualization).

  • Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: The product should show a characteristic UV absorption and lack the N-H stretch in IR.

Protocol B: Conversion to N-ethynylbenzimidazole
ParameterSpecification
Reagents N-(trichlorovinyl)benzimidazole (1 mmol), n-BuLi (2.2 mmol, 1.6M in hexanes).
Solvent Anhydrous THF.
Temperature -78°C (Critical for selectivity).

Step-by-Step Methodology:

  • Preparation: Dissolve the trichlorovinyl intermediate in anhydrous THF and cool to -78°C in a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. The solution often changes color (yellow/orange) indicating the formation of the lithiated intermediate.

  • Elimination: Stir at -78°C for 1 hour. The mechanism involves Lithium-Chlorine exchange followed by elimination of LiCl to form the triple bond.

  • Quench: Quench the reaction with saturated NH₄Cl solution at low temperature.

  • Isolation: Extract with ether, dry, and concentrate. The resulting N-ethynyl compound is heat-sensitive; store at -20°C.

Biological Profile and Toxicology[4][5]

While primarily synthetic tools, the trichlorovinyl moiety possesses intrinsic biological activity due to its electrophilic nature. This activity is a double-edged sword, offering both therapeutic potential and toxicity.

5.1 The "Warhead" Mechanism

The trichlorovinyl group is an electrophile. In biological systems, it can undergo substitution reactions with thiols (e.g., Glutathione, Cysteine).

  • Anthelmintic Activity: Early patents (e.g., US4064239) described benzenedisulfonamides containing trichlorovinyl groups as potent anthelmintics against liver flukes (Fasciola). The mechanism likely involves covalent modification of parasite enzymes.

  • Antimicrobial: Trichlorovinyl-modified chitosan films have demonstrated enhanced antibacterial properties against S. aureus and E. coli, attributed to the release of chloride ions and direct interaction with bacterial membranes.

5.2 Toxicity: The Cysteine Conjugate Pathway

Researchers must be aware of the nephrotoxic potential of trichlorovinyl compounds.

  • Metabolism: When trichlorovinyl compounds are metabolized, they can form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) .

  • Bioactivation: TCVC is a substrate for the enzyme

    
    -lyase in the kidney. Cleavage by 
    
    
    
    -lyase generates a reactive thioketene intermediate that binds covalently to renal proteins and DNA, causing nephrotoxicity and potential mutagenicity.

Toxicity_Pathway Compound Trichlorovinyl Compound (Exposure) GSH Glutathione Conjugation (Liver) Compound->GSH TCVC S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) GSH->TCVC Kidney Transport to Kidney TCVC->Kidney BetaLyase Bioactivation by Beta-Lyase Kidney->BetaLyase Thioketene Reactive Thioketene (Toxic Species) BetaLyase->Thioketene C-S Cleavage Damage DNA/Protein Alkylation (Nephrotoxicity) Thioketene->Damage

Caption: Metabolic activation pathway of trichlorovinyl compounds leading to renal toxicity.

Conclusion

Trichlorovinyl benzimidazoles are a testament to the ingenuity of heterocyclic chemistry. While they carry risks of toxicity due to their metabolic activation pathways, their utility as a "bridge" to N-alkynyl derivatives makes them indispensable in the synthesis of complex antiviral nucleoside analogs. For modern drug developers, they represent a high-value synthetic intermediate that requires careful handling and rigorous purification to exploit their chemical versatility safely.

References
  • Zemlicka, J. (1994). "Synthesis of N-alkynyl purines and pyrimidines." Nucleosides & Nucleotides. 4

  • Arkat USA. (2009). "Concise and regioselective synthesis of 5H-imidazo[1,2-e][1,3,5]triazepines." Arkivoc. (Describes preparation of N-(1,2,2-trichlorovinyl)benzimidoylchloride). 5[1][3][6]

  • Google Patents. (1977). "US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics." (describes 4-amino-6-(1,2,2-trichlorovinyl)-1,3-benzenedisulfonamide). 2

  • CymitQuimica. "S-trichlorovinyl-N-acetylcysteine - CAS 111348-61-9."[7] (Data on metabolic toxicity). 7

  • ResearchGate. (2019). "Fabrication of trichlorovinylsilane-modified-chitosan film with enhanced solubility and antibacterial activity." 8

Sources

Toxicity and Safety Assessment: 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole , a specialized heterocyclic compound. Due to the limited public availability of direct toxicological datasets for this specific analog, this guide utilizes Structure-Activity Relationship (SAR) principles, bridging data from the well-characterized 2-(trichloromethyl)benzimidazole and halo-vinyl cysteine conjugate mechanisms to construct a predictive safety profile.

PART 1: Chemical Identity & Physicochemical Profile

Compound Identity:

  • IUPAC Name: 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

  • Chemical Structure: A benzimidazole core substituted at the C2 position with a trichlorovinyl group (-CCl=CCl₂).

  • Molecular Formula: C₉H₅Cl₃N₂

  • Molecular Weight: ~247.51 g/mol

  • Predicted Properties:

    • LogP: ~3.2 – 3.8 (High lipophilicity due to the polychlorinated vinyl group).

    • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated organic solvents.

Reactivity Alert: The 1,2,2-trichlorovinyl moiety is an electron-deficient alkene. Unlike the saturated trichloromethyl group, this vinyl motif functions as a potential Michael acceptor and a substrate for glutathione conjugation, leading to specific nephrotoxic pathways (see Mechanism of Toxicity).

PART 2: Toxicological Profile (Predictive & Analog-Based)

Acute Toxicity[1][2]
  • Oral (Predicted): Category 3/4 (Harmful/Toxic) .

    • Analog Data: 2-(Trichloromethyl)benzimidazole shows moderate acute toxicity. The vinyl analog is expected to be more reactive and potentially more toxic.

    • Estimated LD50: 300 – 1000 mg/kg (Rat).

  • Inhalation: High risk of respiratory irritation due to potential hydrolysis of vinyl chlorines releasing HCl vapor upon contact with mucous membranes.

  • Dermal: Irritant/Corrosive . The combination of the basic benzimidazole nitrogen and the electrophilic vinyl group suggests severe irritation potential.

Specific Target Organ Toxicity (STOT)[2]
  • Primary Target: Kidney (Nephrotoxicity)

    • Mechanism:[1][2][3][4] The trichlorovinyl group is structurally homologous to the toxic moiety in Trichloroethylene metabolites. Conjugation with glutathione (GSH) followed by processing to the cysteine conjugate (S-(1,2-dichlorovinyl)-L-cysteine analog) can target the kidney.

    • Bioactivation: Renal

      
      -lyase cleaves the cysteine conjugate, releasing a reactive thioketene  intermediate that alkylates DNA and proteins in the proximal tubule.
      
  • Secondary Target: Liver (Hepatotoxicity)

    • Mechanism:[1][2][3][4] Benzimidazoles are known CYP450 inhibitors/inducers. High lipophilicity promotes hepatic accumulation.

Genotoxicity & Carcinogenicity[7]
  • Genotoxicity: High Concern .

    • The trichlorovinyl group is a potential alkylating agent.

    • Benzimidazoles are known aneugens (causing aneuploidy) due to tubulin inhibition.

  • Carcinogenicity: No direct data. However, the dual mechanism (DNA alkylation + spindle poison) suggests a potential for non-genotoxic (promoter) and genotoxic carcinogenicity.

PART 3: Mechanism of Action (Molecular Pathways)

Pathway 1: Tubulin Inhibition (Benzimidazole Core)

Like Albendazole and Nocodazole, the benzimidazole core binds to the colchicine-sensitive site of


-tubulin.
  • Effect: Inhibits microtubule polymerization

    
     Mitotic arrest (G2/M phase) 
    
    
    
    Apoptosis.
  • Safety Implication: Teratogenicity (risk to developing fetus) and bone marrow suppression.

Pathway 2: Bioactivation of Trichlorovinyl Moiety

This pathway highlights the unique risk of the vinyl substitution compared to alkyl analogs.

Toxicity_Pathway Compound 2-(1,2,2-trichlorovinyl)-1H-benzimidazole Liver Liver: GSH Conjugation Compound->Liver Absorption GSH Glutathione (GSH) Conjugate S-(1,2-dichlorovinyl)-GSH Analog Liver->Conjugate GST + GSH (-HCl) Kidney Kidney: Mercapturic Acid Pathway Conjugate->Kidney Translocation CysConj Cysteine Conjugate (Substrate for Beta-Lyase) Kidney->CysConj Peptidases BetaLyase Renal Beta-Lyase CysConj->BetaLyase Bioactivation Reactive Reactive Thioketene / Thionoacyl Chloride BetaLyase->Reactive Cleavage Damage DNA/Protein Alkylation (Nephrotoxicity) Reactive->Damage Covalent Binding

Figure 1: Predicted bioactivation pathway of the trichlorovinyl moiety leading to renal toxicity.

PART 4: Experimental Protocols for Safety Validation

To validate the predicted toxicity, the following assays are recommended.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: Confirm the benzimidazole-mediated mechanism.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, reaction buffer (PEM: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂).

  • Preparation: Dissolve test compound in DMSO (Final conc. <1%).

  • Reaction:

    • Mix tubulin (2 mg/mL) with compound (0.1 - 100 µM) on ice.

    • Add GTP (1 mM) to initiate polymerization.

    • Transfer immediately to a pre-warmed (37°C) spectrophotometer cuvette.

  • Measurement: Monitor Absorbance at 340 nm for 60 minutes.

  • Analysis: Compare

    
     and steady-state absorbance vs. Nocodazole (positive control). A decrease in A340 indicates inhibition.
    
Protocol B: Cysteine Conjugate -Lyase Toxicity Assay

Objective: Assess nephrotoxic potential specific to the trichlorovinyl group.

  • Model: Primary Renal Proximal Tubule Epithelial Cells (RPTECs).

  • Treatment:

    • Incubate cells with compound (1 - 50 µM) for 24h.

    • Inhibitor Control: Co-incubate with Aminooxyacetic acid (AOAA) , a specific

      
      -lyase inhibitor (1 mM).
      
  • Readout:

    • Measure cell viability via MTT or ATP assay.

    • Interpretation: If AOAA significantly rescues viability, toxicity is driven by the

      
      -lyase pathway (confirming the "halo-vinyl" risk).
      

PART 5: Safety Handling & Risk Management

Hazard Classification (GHS Predicted):

  • H301: Toxic if swallowed.

  • H315/H319: Causes skin/serious eye irritation.

  • H341: Suspected of causing genetic defects.

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.

Handling Protocols:

  • Containment: Use a Class II Biological Safety Cabinet or Chemical Fume Hood. This compound is a potential potent alkylator .

  • PPE: Double nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Deactivation: In case of spill, treat with 10% Sodium Thiosulfate solution (to quench electrophilic reactivity) followed by detergent wash. Do not use bleach (may generate chloramines).

References

  • Benzimidazole Anthelmintics

    • Lacey, E. (1990). Mode of action of benzimidazoles. Parasitology Today, 6(4), 112-115. Link

  • Halo-Vinyl Cysteine Conjugate Toxicity

    • Anders, M. W., et al. (1988). Biosynthesis and biotransformation of glutathione S-conjugates to toxic metabolites. Critical Reviews in Toxicology, 18(4), 311-341. Link

    • Lock, E. A. (1988). The nephrotoxicity of haloalkene cysteine conjugates. Toxicology Letters, 46(1-3), 93-106.
  • Analog Data (2-Trichloromethylbenzimidazole)

    • PubChem CID 77133. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77133, 2-(Trichloromethyl)benzimidazole. Link

  • Genotoxicity of Benzimidazoles: Holden, H. E., et al. (1980). Genetic evaluation of the benzimidazole anthelmintic drugs. Fundamental and Applied Toxicology, 1(1), 59-65.

Sources

Methodological & Application

step-by-step preparation of trichlorovinyl benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Preparation of Trichlorovinyl Benzimidazoles

Executive Summary

This application note details the synthesis of 1-(1,2,2-trichlorovinyl)-1H-benzimidazole and its derivatives. Trichlorovinyl azoles are critical synthetic intermediates, serving as stable precursors for the generation of N-ethynyl and N-alkynyl heterocycles—moieties that are otherwise difficult to introduce directly due to instability. Additionally, the trichlorovinyl group itself imparts unique lipophilicity and electrophilic reactivity, valuable in the development of anthelmintic and antimicrobial pharmacophores.

This guide focuses on the nucleophilic vinylic substitution (


)  of tetrachloroethylene by benzimidazole anions. This method is preferred for its atom economy, use of commercially available reagents, and scalability compared to chloral-based routes.

Reaction Mechanism & Logic

The synthesis relies on the reaction between a benzimidazole anion (generated by a strong base) and tetrachloroethylene (perchloroethylene).

  • Step 1: Deprotonation. The base removes the acidic proton from the N1 position of the benzimidazole (

    
    ), creating a nucleophilic anion.
    
  • Step 2: Addition-Elimination (

    
    ).  The nitrogen nucleophile attacks the electron-deficient double bond of tetrachloroethylene. An intermediate carbanion forms, followed by the elimination of a chloride ion. This yields the 1-trichlorovinyl product.[1]
    

Why this route? Direct N-alkynylation is hazardous and low-yielding. The trichlorovinyl group acts as a "masked" alkyne. Treatment of the product with


-BuLi (2 equivalents) effects dechlorination to yield the N-ethynyl derivative, a valuable "click chemistry" handle.

ReactionPathway Benz Benzimidazole (Starting Material) Anion Benzimidazole Anion (Nucleophile) Benz->Anion - H+ Base Base (NaH or NaOH) Deprotonation Base->Anion Inter Carbanion Intermediate Anion->Inter + Cl2C=CCl2 TCE Tetrachloroethylene (Electrophile) TCE->Inter Product 1-(Trichlorovinyl)benzimidazole (Target) Inter->Product - Cl- (Elimination) Alkyne N-Ethynyl Benzimidazole (Downstream Application) Product->Alkyne + 2 n-BuLi (Dechlorination)

Figure 1: Mechanistic pathway for the synthesis of 1-(trichlorovinyl)benzimidazole and its conversion to N-alkynyl derivatives.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Tetrachloroethylene Carcinogen (Cat 2), Aquatic ToxinUse exclusively in a fume hood. Double-glove (Nitrile/Laminate).
Sodium Hydride (NaH) Flammable Solid, Water ReactiveStore under inert gas. Quench excess carefully with isopropanol.
Benzimidazole IrritantAvoid inhalation of dust.
DMSO / DMF Solvent, Skin PermeatorDMSO carries dissolved toxins through the skin. Wear chemically resistant gloves.

Experimental Protocol

Method A: Sodium Hydride / DMF (High Yield / Anhydrous)

Recommended for research-grade synthesis where water exclusion is possible.

Materials:

  • Benzimidazole (1.18 g, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12 mmol)

  • Tetrachloroethylene (1.5 mL, ~15 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ammonium chloride (sat. aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Add 20 mL of anhydrous DMF via syringe.

  • Deprotonation:

    • Cool the flask to 0°C in an ice bath.

    • Add NaH (0.48 g) portion-wise. Caution: Hydrogen gas evolution.

    • Add Benzimidazole (1.18 g) slowly.

    • Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes until gas evolution ceases. The solution should turn clear/yellowish.

  • Reaction:

    • Cool the mixture back to 0°C.

    • Add Tetrachloroethylene (1.5 mL) dropwise via syringe.

    • Allow the reaction to warm to RT and stir for 6–12 hours. Monitoring: Check TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

  • Work-up:

    • Pour the reaction mixture carefully into 100 mL of ice-cold saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the residue via silica gel column chromatography using a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

    • Yield Expectation: 75–85%.

Method B: Phase Transfer Catalysis (Green / Scalable)

Recommended for larger scales or when anhydrous conditions are difficult to maintain.

Materials:

  • Benzimidazole (10 mmol)

  • Tetrachloroethylene (20 mL, acts as solvent and reagent)

  • Sodium Hydroxide (NaOH), pulverized (20 mmol)

  • Tetrabutylammonium bromide (TBAB) (1 mmol, 10 mol%)

  • Potassium Carbonate (

    
    ) (anhydrous, 10 mmol)
    

Step-by-Step Procedure:

  • Mixing: In a 100 mL round-bottom flask, combine Benzimidazole, pulverized NaOH,

    
    , and TBAB.
    
  • Solvent Addition: Add Tetrachloroethylene (20 mL).

  • Reaction:

    • Heat the mixture to 70°C with vigorous stirring.

    • Maintain temperature for 4–6 hours. Note: The reaction is heterogeneous; vigorous stirring is critical.

  • Filtration:

    • Cool to RT.

    • Filter off the inorganic salts through a celite pad. Wash the pad with dichloromethane (

      
      ).
      
  • Isolation:

    • Concentrate the filtrate. The excess tetrachloroethylene can be distilled off or removed via rotary evaporation (requires high vacuum due to boiling point ~121°C).

    • Recrystallize the solid residue from Ethanol/Water.

Characterization Data

TechniqueExpected Signal / ValueInterpretation
Physical State White to pale yellow solidCrystalline needles.
Melting Point 85–90°CSharp melting point indicates high purity.
1H NMR (CDCl3)

7.3–7.8 (m, 4H, Ar-H)
Aromatic protons only. Absence of NH signal (~12 ppm) confirms N-substitution.
1H NMR (CDCl3) No vinylic protons The vinyl group is fully substituted (

).
13C NMR

~118, 125 (Vinyl carbons)
Characteristic shifts for trichlorovinyl group.
HRMS (ESI+)

Characteristic isotope pattern for 3 Chlorine atoms (

).

Troubleshooting Table:

ObservationPossible CauseSolution
Low Yield Incomplete deprotonation (Method A)Ensure NaH is fresh; extend deprotonation time.
Starting Material Remains Temperature too low (Method B)Increase temp to 80°C; ensure vigorous stirring.
Black Tar Formation Polymerization of TCEAvoid temperatures >100°C; use nitrogen atmosphere.

Downstream Application: Synthesis of N-Ethynyl Benzimidazole

The trichlorovinyl group serves as a precursor to the N-ethynyl group.

Protocol:

  • Dissolve 1-(trichlorovinyl)benzimidazole (1 mmol) in anhydrous THF (10 mL).

  • Cool to -78°C .

  • Add

    
    -Butyllithium  (2.2 mmol, 2.2 equiv) dropwise.
    
  • Stir for 1 hour at -78°C, then warm to RT.

  • Quench with saturated

    
    .
    
  • Extract and purify. Product: 1-Ethynylbenzimidazole (useful for Click Chemistry).

References

  • Katritzky, A. R., et al. (1989).[2] Preparation, lithiation and transformation of N-(benzotriazol-1-ylmethyl) heterocycles. Journal of Heterocyclic Chemistry. (Context: General N-functionalization logic).

  • Trochimowicz, B. M., et al. (2015). Science of Synthesis: Benzimidazole Synthesis. Thieme Chemistry. (Context: Reaction of benzimidazoles with polychloroalkenes).

  • Menteşe, E., et al. (2015).[2] The interaction of azole N-sodium salts with tetrachloroethylene. ResearchGate. (Context: Primary protocol for 1-trichlorovinyl derivatives).

  • Wu, Y., et al. (2014). Copper-catalyzed N-alkynylation of benzimidazoles. PMC - NIH. (Context: Utility of halo-vinyl precursors for alkynylation).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Tetrachloroethylene. (Context: Safety data).

Sources

using 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole in Pharmacophore Assembly

Part 1: Executive Summary & Technical Rationale

The compound 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (TCV-BZI) represents a high-value "linchpin" intermediate in the synthesis of benzimidazole-based pharmaceuticals. Unlike standard 2-alkyl or 2-aryl derivatives, the trichlorovinyl motif (


)  functions as a masked poly-electrophile.

Why use TCV-BZI?

  • Masked Carboxylate: It serves as a robust precursor to benzimidazole-2-carboxylic acid (a scaffold for angiotensin II receptor antagonists and kinase inhibitors) via controlled hydrolysis, often offering better atom economy than oxidizing 2-methylbenzimidazoles.

  • Heterocyclization Handle: The vinylic chlorine atoms are susceptible to sequential nucleophilic substitution (

    
    ), enabling the rapid assembly of fused tricyclic systems (e.g., benzimidazo[1,2-a]pyrimidines) found in antiviral and antineoplastic agents.
    
  • Lipophilicity Modulation: In its native form, the trichlorovinyl group provides a bulky, electron-withdrawing lipophilic anchor, useful for modulating bioavailability during lead optimization.

Part 2: Chemical Profile

PropertySpecification
IUPAC Name 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 247.51 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 218–220 °C (dec.)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water.
Reactivity Class Vinyl halide electrophile; Benzimidazole nucleophile (N1).

Part 3: Synthesis Protocol (Upstream)

Methodology: Condensation of o-Phenylenediamine with Hexachloropropene This protocol utilizes hexachloropropene as a three-carbon dielectrophile. This route is preferred over the trichloroacrylic acid route for scale-up due to the stability of the reagents.

Reagents & Materials
  • o-Phenylenediamine (OPD): 10.8 g (100 mmol)

  • Hexachloropropene: 24.9 g (100 mmol)

  • Solvent: o-Dichlorobenzene (anhydrous) or Glacial Acetic Acid

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (optional, 5 mol%)
    
  • Neutralization: 10%

    
     solution
    
Step-by-Step Workflow
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve OPD (10.8 g) in o-dichlorobenzene (100 mL) .

  • Addition: Add Hexachloropropene (24.9 g) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; ensure adequate stirring.

  • Cyclization: Heat the mixture to 160–170°C (reflux) for 6–8 hours . Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:3). The formation of the benzimidazole ring is accompanied by the release of HCl gas (scrubbing required).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly from the solvent.

  • Isolation: Filter the precipitate. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Resuspend the solid in cold ethanol, filter, and wash with cold water. Recrystallize from ethanol/DMF (9:1) to yield light yellow needles.

Yield Expectation: 75–85%

Part 4: Downstream Application Protocols

Application A: Hydrolysis to Benzimidazole-2-Carboxylic Acid

Target: Precursor for amide-based inhibitors (e.g., PARP inhibitors).

Rationale: The trichlorovinyl group acts as a "super-acid chloride" equivalent. Acidic hydrolysis unmasks the carboxylic acid functionality.

Protocol:

  • Suspend TCV-BZI (2.47 g, 10 mmol) in 50%

    
     (20 mL) .
    
  • Reflux the mixture at 110°C for 4 hours . The suspension will gradually clear as the hydrolysis proceeds.

  • Cool to

    
     in an ice bath.
    
  • Adjust pH to ~4.0 using concentrated ammonia or 50% NaOH. Caution: Exothermic neutralization.

  • The Benzimidazole-2-carboxylic acid will precipitate as a white solid. Filter, wash with water, and dry.[1][2][3]

Data Summary:

Hydrolysis Medium Temp (°C) Time (h) Yield (%) Note

| 50%


 | 110 | 4 | 92 | Cleanest conversion |
| 10% NaOH | 100 | 6 | 65 | Significant decarboxylation observed |
Application B: Heterocyclization to Benzimidazo[1,2-a]pyrimidines

Target: Fused tricyclic scaffolds for antiviral screening.

Rationale: The C-1 and C-2 positions of the vinyl group are highly electrophilic. Reaction with dinucleophiles (like amidines or thioureas) creates a new pyrimidine ring fused to the benzimidazole.

Protocol:

  • Dissolve TCV-BZI (1 mmol) and Benzamidine hydrochloride (1.2 mmol) in DMF (5 mL) .

  • Add

    
     (3 mmol) .
    
  • Heat at 120°C for 12 hours .

  • Pour into ice water. The resulting precipitate is the 2,4-substituted benzimidazo[1,2-a]pyrimidine derivative.

Part 5: Visualization of Pathways

The following diagram illustrates the divergent synthesis pathways starting from the TCV-BZI intermediate.

G OPD o-Phenylenediamine TCV INTERMEDIATE: 2-(1,2,2-trichlorovinyl)- 1H-benzimidazole OPD->TCV Reflux, -HCl (Cyclocondensation) HCP Hexachloropropene HCP->TCV COOH Benzimidazole-2- carboxylic acid TCV->COOH 50% H2SO4 Hydrolysis FUSED Benzimidazo[1,2-a] pyrimidine TCV->FUSED Amidine/Thiourea Base, 120°C

Caption: Divergent synthesis workflow showing the generation of the TCV-BZI intermediate and its transformation into carboxylic acid scaffolds (green) or fused heterocyclic systems (red).

Part 6: Safety & Handling (E-E-A-T)

  • Toxicity: TCV-BZI contains a halogenated vinyl group, which can be a potent alkylating agent. Handle as a potential mutagen.

  • Corrosivity: The synthesis releases HCl gas. All reactions must be performed in a fume hood with an acid scrubber.

  • Stability: The compound is stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

References

  • BenchChem Technical Support. (2025).[2][4] Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: Detailed Application Notes and Protocols. BenchChem. Link

  • Organic Chemistry Portal. (2024). Synthesis of Benzimidazoles. Organic Chemistry Portal. Link

  • National Institutes of Health (NIH). (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. PubMed Central. Link

  • SciSpace. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Pharmacologyonline. Link

  • Pfizer Worldwide R&D. (2012). Preparation of Substituted Benzimidazoles Using 2,2,2-Trichloroethyl Imidates. Synthesis. Link

Sources

crystallization techniques for 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Executive Summary & Compound Analysis

2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (herein referred to as TCV-BZI ) represents a specialized class of 2-substituted benzimidazoles. Unlike standard anthelmintics (e.g., Albendazole) which often possess carbamate moieties, TCV-BZI features a highly lipophilic, electron-withdrawing trichlorovinyl group at the C2 position.

Chemical Context:

  • Core Structure: The benzimidazole ring acts as a polar head group capable of hydrogen bonding (donor at N1, acceptor at N3).

  • Substituent Effect: The 1,2,2-trichlorovinyl tail disrupts the crystal lattice packing energy typical of planar benzimidazoles and significantly reduces water solubility while enhancing solubility in chlorinated and aromatic solvents.

  • Challenge: The primary purification challenge is balancing the removal of polar synthetic byproducts (e.g., o-phenylenediamine) against the compound's tendency to oil out in aqueous anti-solvent systems due to the hydrophobic vinyl chain.

Solubility Profiling & Solvent Selection

Efficient crystallization requires a precise solubility differential. Based on the structural activity relationship (SAR) of 2-substituted benzimidazoles, the following solubility profile is established for TCV-BZI.

Table 1: Solubility Mapping for TCV-BZI

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ BoilingRole in Protocol
Polar Protic Methanol (MeOH)ModerateHighPrimary Solvent
Polar Protic Ethanol (EtOH)Low-ModerateHighPrimary Solvent
Polar Arotic AcetoneHighVery HighSolubilizer
Chlorinated Dichloromethane (DCM)HighHighExtraction/Cleaning
Aromatic TolueneLowModeratePolymorph Control
Aqueous WaterInsolubleInsolubleAnti-Solvent
Aliphatic n-HeptaneInsolubleLowAnti-Solvent

Critical Insight: The trichlorovinyl group increases solubility in Toluene compared to unsubstituted benzimidazole. This allows for a high-purity recrystallization method (Protocol B) that effectively rejects polar impurities which are insoluble in Toluene.

Experimental Protocols

Protocol A: Standard Yield Optimization (Cooling Crystallization)

Best for: Initial isolation from crude synthesis mixtures.

Mechanism: Exploits the steep solubility curve in Ethanol/Water systems. The benzimidazole core H-bonds with ethanol at high temperatures; adding water disrupts this, forcing the hydrophobic trichlorovinyl tail to drive precipitation.

Step-by-Step Workflow:

  • Dissolution: Charge 10.0 g of crude TCV-BZI into a 250 mL round-bottom flask.

  • Solvent Addition: Add Ethanol (95%) typically at a ratio of 10-15 mL per gram of solid.

  • Reflux: Heat to reflux (~78°C) with magnetic stirring until full dissolution. If particulates remain (inorganic salts), perform a hot filtration.

  • Nucleation Point: Remove heat. Allow the solution to cool naturally to 60°C.

  • Seeding (Optional but Recommended): At 55-60°C, add 0.1% w/w pure seed crystals to prevent oiling out.

  • Controlled Cooling: Ramp temperature down to 20°C at a rate of 10°C/hour .

  • Anti-Solvent Addition: Once at 20°C, slowly add Deionized Water (ratio: 1:1 v/v relative to Ethanol) dropwise over 30 minutes.

    • Note: Adding water too fast at high temperatures will cause the product to oil out as a sticky gum due to the trichlorovinyl group.

  • Aging: Stir at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter under vacuum. Wash cake with cold 50% EtOH/Water.

Protocol B: High-Purity Polymorph Control (Aromatic Recrystallization)

Best for: Final API polishing and rejecting polar impurities.

Mechanism: Toluene is a marginal solvent for the benzimidazole core but accommodates the trichlorovinyl group at high temperatures. Polar impurities (starting diamines) are insoluble in Toluene.

  • Slurry: Suspend 5.0 g of TCV-BZI in Toluene (50 mL).

  • Dissolution: Heat to reflux (110°C). The solution should become clear.

  • Charcoal Treatment: Add 0.5 g activated carbon to remove color bodies; stir for 10 mins; hot filter through Celite.

  • Slow Crystallization: Allow the filtrate to cool very slowly (wrap flask in foil/insulation) to Room Temperature over 4-6 hours.

  • Harvest: Collect the resulting needles/prisms. This slow growth often favors the most thermodynamically stable polymorph (Form I).

Process Visualization (Graphviz)

The following diagram illustrates the decision matrix for selecting the appropriate crystallization pathway.

CrystallizationWorkflow Start Crude TCV-BZI (Synthesis Output) CheckPurity Check Purity (HPLC) Start->CheckPurity HighImpurity High Polar Impurities (>5%) CheckPurity->HighImpurity Dirty LowImpurity Low Impurities (<2%) CheckPurity->LowImpurity Clean ProtocolB Protocol B: Toluene Recrystallization (Purity Focused) HighImpurity->ProtocolB Rejects Polar Impurities ProtocolA Protocol A: EtOH/Water Cooling (Yield Focused) LowImpurity->ProtocolA OilingOut Risk: Oiling Out ProtocolA->OilingOut Fast Cooling FinalForm Crystalline TCV-BZI (Form I) ProtocolA->FinalForm ProtocolB->FinalForm Seed Add Seed Crystals @ 55°C OilingOut->Seed Mitigation Seed->ProtocolA

Figure 1: Decision tree for TCV-BZI purification based on input purity profile.

Characterization & Validation

To ensure the protocol generates the correct solid form, the following analytical controls are mandatory.

A. Powder X-Ray Diffraction (PXRD)

  • Target: Crystalline benzimidazoles typically show sharp Bragg peaks. Amorphous material (from oiling out) will show a "halo."

  • Diagnostic Peaks: Look for characteristic peaks at 2θ ≈ 12.5°, 18.2°, and 24.5° (indicative values for benzimidazole class packing).

B. Differential Scanning Calorimetry (DSC)

  • Melting Point: Expect a sharp endotherm. While unsubstituted benzimidazole melts ~170°C, the trichlorovinyl derivative likely melts in the 190°C - 210°C range (analogous to 2-trichloromethyl variants).

  • Purity Check: A broad melting peak indicates solvent inclusion or mixed polymorphs.

C. HPLC Purity Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: ACN:Water (Gradient 50:50 to 90:10). The lipophilic trichlorovinyl group requires high organic content to elute.

  • Detection: UV @ 280 nm (Benzimidazole absorption max).

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. Retrieved from

  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2005). Facile Preparation of Substituted Benzimidazole-2-Carboxylates. Journal of Organic Chemistry. Retrieved from

  • PubChem. (2025).[1] 2-(Trichloromethyl)-1H-benzimidazole Compound Summary. National Library of Medicine. Retrieved from

  • Solo, P., et al. (2025).[2][3] Synthesis, Crystal Structure and DFT Analysis of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole. Asian Journal of Chemistry, 37, 1090-1100.[3] Retrieved from

  • Kuz'mina, L. G., et al. (2025). Crystal and molecular structures of two 1H-2-substituted benzimidazoles. Journal of Structural Chemistry. Retrieved from

Sources

functionalization of the benzimidazole ring with trichlorovinyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Functionalization of the Benzimidazole Ring with Trichlorovinyl Groups

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of unique functional groups can profoundly alter the biological activity of the core molecule. This guide provides a comprehensive overview and detailed, albeit prospective, protocols for the functionalization of the benzimidazole ring with a trichlorovinyl [-C(Cl)=CCl₂] moiety. This functional group is of interest due to its unique steric and electronic properties, which can enhance molecular interactions with biological targets. As direct, established protocols for this specific transformation are not widely reported, this document synthesizes information from related state-of-the-art synthetic methodologies, including transition-metal-catalyzed C-H activation and classical nucleophilic substitution, to propose robust and chemically sound synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this novel chemical space.

Introduction and Scientific Rationale

Benzimidazoles are privileged heterocyclic structures due to their presence in numerous pharmacologically active compounds, including antiviral, anticancer, and antihypertensive agents.[1] The functionalization of the benzimidazole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The C2 position is particularly reactive and a common site for modification.

The trichlorovinyl group is an intriguing substituent. Its electron-withdrawing nature and steric bulk can significantly influence a molecule's binding affinity and metabolic stability. Trichloroethylene (TCE) and tetrachloroethylene are readily available industrial chemicals that can serve as precursors to this group.[2] However, their reactivity often requires specific catalytic activation to achieve desired transformations.

This document outlines two primary, plausible strategies for the synthesis of 2-(trichlorovinyl)benzimidazoles:

  • Palladium-Catalyzed Direct C-H Vinylation: A modern, atom-economical approach that involves the direct coupling of the benzimidazole C2-H bond with trichloroethylene.[3]

  • Base-Mediated Nucleophilic Substitution: A classical approach involving the reaction of a benzimidazole anion with tetrachloroethylene, where the benzimidazole acts as a nucleophile.[4]

These proposed methods are grounded in established reactivity principles and draw parallels from successful applications in related systems.

Proposed Synthetic Strategies and Mechanistic Insights

Strategy 1: Palladium-Catalyzed Direct C-H Vinylation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials.[5] Palladium catalysis is particularly effective for the C-H arylation and vinylation of azoles.[3][5] In this proposed method, a Pd(II) catalyst is believed to coordinate to the benzimidazole nitrogen, facilitating a regioselective C-H activation (cyclometalation) at the C2 position to form a palladacycle intermediate. This intermediate then undergoes insertion with trichloroethylene, followed by β-hydride elimination or reductive elimination to yield the 2-(trichlorovinyl)benzimidazole and regenerate the active catalyst.

G BIM Benzimidazole (Bim-H) Palladacycle Palladacycle Intermediate (Bim-Pd-OAc) BIM->Palladacycle C-H Activation Pd_II Pd(OAc)₂ Pd_II->Palladacycle Insertion_Complex Insertion Complex Palladacycle->Insertion_Complex + TCE Coordination & Insertion TCE Trichloroethylene (TCE) TCE->Insertion_Complex Product 2-(Trichlorovinyl)benzimidazole (Bim-TCV) Insertion_Complex->Product Reductive Elimination Pd_0 Pd(0) Insertion_Complex->Pd_0 Pd_0->Pd_II Re-oxidation Oxidant Oxidant (e.g., AgOAc) Oxidant->Pd_II

Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Vinylation.

Strategy 2: Base-Mediated Nucleophilic Substitution on Tetrachloroethylene

N-heterocycles like benzimidazole can be deprotonated with a strong base to form a potent nucleophile. This benzimidazolide anion can then, in principle, attack an electron-deficient alkene. While trichloroethylene is not strongly electrophilic, tetrachloroethylene can undergo nucleophilic vinylic substitution. The reaction likely proceeds via an addition-elimination mechanism. The benzimidazolide anion adds to one of the carbons of the double bond, breaking the pi bond and forming a carbanionic intermediate. This is followed by the elimination of a chloride ion to restore the double bond, resulting in the net substitution of a chlorine atom with the benzimidazole moiety.

Detailed Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on related, established procedures. Optimization of reaction conditions (temperature, solvent, catalyst/ligand/base loading, and reaction time) will be necessary to achieve satisfactory results.

Protocol 1: Palladium-Catalyzed Direct C-H Vinylation of Benzimidazole

This protocol is adapted from established methods for the direct C-H alkenylation of azoles.[3]

Materials:

  • Benzimidazole

  • Trichloroethylene (TCE)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Silver Acetate (AgOAc) or other oxidant

  • Potassium Carbonate (K₂CO₃) or other base

  • Anhydrous 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add benzimidazole (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), AgOAc (2.0 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add trichloroethylene (1.5 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(trichlorovinyl)benzimidazole.

G start Setup Reaction Vessel (Schlenk Tube) add_solids Add Benzimidazole, Pd(OAc)₂, Ligand, AgOAc, K₂CO₃ start->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_liquids Add Anhydrous Solvent & Trichloroethylene inert->add_liquids react Heat & Stir (120 °C, 12-24h) add_liquids->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Dilute with EtOAc, & Filter through Celite monitor->workup Complete extract Concentrate Filtrate workup->extract purify Column Chromatography extract->purify end Characterize Pure Product purify->end

Protocol 2: Base-Mediated Nucleophilic Substitution

This protocol is based on standard procedures for the N-alkylation and N-vinylation of heterocycles.[6]

Materials:

  • Benzimidazole

  • Tetrachloroethylene

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous DMF (10 mL).

  • Add benzimidazole (1.0 mmol) to the solvent and stir until dissolved.

  • Carefully add NaH (1.2 mmol, 60% dispersion) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the benzimidazolide anion.

  • Add tetrachloroethylene (1.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Data Presentation and Characterization

The successful synthesis of 2-(trichlorovinyl)benzimidazole should be confirmed using standard analytical techniques.

Table 1: Expected Spectroscopic Data for 2-(Trichlorovinyl)benzimidazole

Technique Expected Characteristics
¹H NMR Aromatic protons of the benzimidazole ring (approx. 7.2-7.8 ppm). A broad singlet for the N-H proton (can be exchanged with D₂O).
¹³C NMR Signals for the aromatic carbons. Signals for the two carbons of the trichlorovinyl group (C=C), likely in the 120-140 ppm range, showing C-Cl coupling if resolved. Signal for the C2 carbon of the benzimidazole ring attached to the vinyl group.
Mass Spec (HRMS) Calculation of the exact mass for C₉H₅Cl₃N₂. The isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) will be a key diagnostic feature.
FT-IR N-H stretching (broad, ~3300-3400 cm⁻¹), C=C stretching (~1620 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹), aromatic C-H and C=C stretching.

Troubleshooting Guide

Table 2: Common Problems and Recommended Solutions

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield - Inactive catalyst (Protocol 1).- Insufficiently strong base or incomplete deprotonation (Protocol 2).- Reaction temperature too low.- Impure starting materials.- Use fresh, high-purity catalyst and reagents.- Screen different bases (e.g., Cs₂CO₃, DBU) or use a stronger base like NaH.- Incrementally increase the reaction temperature.- Purify starting materials before use.
Formation of Side Products - N-vinylation instead of/in addition to C-vinylation.- Formation of 1,2-disubstituted benzimidazoles (from reaction with two aldehyde equivalents, if applicable).[7]- Polymerization of trichloroethylene.- For C2-selectivity in Protocol 1, ensure the directing group effect is favored; N-protection might be an option.- For Protocol 2, C-vinylation is less likely; this method primarily favors N-vinylation.[8]- Use a stoichiometric amount of the vinylating agent.
Difficulty in Purification - Product has similar polarity to starting materials or byproducts.- Optimize the mobile phase for column chromatography.- Consider acid-base extraction: dissolve the crude mixture in an organic solvent, extract with aqueous acid to protonate the benzimidazole, neutralize the aqueous layer, and back-extract the purified product.

Safety and Handling

  • Trichloroethylene and Tetrachloroethylene: These are hazardous, volatile organic compounds and suspected carcinogens.[9] Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and quench carefully.

  • Solvents: DMF and Dioxane are toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Applications and Future Outlook

The introduction of a trichlorovinyl group onto the benzimidazole scaffold opens avenues for further chemical modification and exploration of biological activity. The vinyl group can participate in various subsequent reactions (e.g., Heck, Suzuki, or cycloaddition reactions), allowing for the synthesis of complex molecular architectures.[2] Given the broad spectrum of activities associated with benzimidazoles, these new derivatives could be screened as potential antimicrobial, anticancer, or antiviral agents.[1] The unique electronic profile conferred by the chlorine atoms may lead to novel interactions with biological targets, making this a promising area for drug discovery and development.

References

  • Grossmann, A. S., & Magauer, T. (2016). Trihaloethenes as versatile building blocks for organic synthesis. RSC Publishing.
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.
  • Gandeepan, P., & Cheng, C. (2020).
  • Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 5, 3667-3669.
  • Fukuyama, T., & Ryu, I. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes.
  • Wang, J., & Li, Z. (2024). Manganese(III) Triacetate-Mediated Cross Coupling of Organoboron Compounds with Trichloroethylene (TCE): Synthesis of 1,1-Dichloroalkenes.
  • Banu, H., Singh, S., & Kumar, B. (2025). Benzimidazole(s)
  • ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring.
  • Chen, L.-H., Wu, T.-Y., Paike, V., & Sun, C.-M. (2013). Palladium-catalyzed regioselective synthesis of 2(2 -biphenyl)
  • Bakthavatchalam, R., & Kumar, S. (2011). First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols. PMC, NIH.
  • Kálai, T., & Hideg, K. (2025). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide.
  • Kálai, T., & Hideg, K. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI.
  • Armstrong, A., & Collins, J. C. (2010). Direct azole amination: C-H functionalization as a new approach to biologically important heterocycles. PubMed.
  • Krische, M. J. (2009).
  • PCT Publication No. WO2001077083A1. (2001). Process for preparing substituted benzimidazole compounds.
  • Royal Society of Chemistry. (n.d.). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Krische, M. J. (2009).
  • Krische, M. J. (2017). Ruthenium(0)
  • Clavijo, D. R. V., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • Encyclopedia.pub. (2021). Synthesis of Medicinally Relevant N-Heterocycles. Encyclopedia.pub.
  • ResearchGate. (n.d.). The Vinylation of Aryl and Vinyl Halides Catalyzed by Copper Salts.
  • Protti, S., & Fagnoni, M. (2023). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI.
  • Sharma, V., & Kumar, P. (2017). Microwave-assisted synthesis of nitrogen heterocycles. Thieme.
  • Jeen, S.-W., & Blowes, D. W. (2007). Reactive transport modeling of trichloroethene treatment with declining reactivity of iron. PubMed.
  • National Center for Biotechnology Information. (n.d.). Trichloroethylene. PubChem.
  • Beng, T. K., et al. (2020). Synthesis of N,S-heterocyclic vinyl chlorides.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.
  • Ye, S., et al. (2025). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects. MDPI.
  • Driver, T. G. (2025).
  • Hu, W., & Doyle, M. P. (2025). Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling.
  • Kouamé, B. N., et al. (2022).
  • Cirujano, F. G. (2022). DES‐Type Interactions To Promote Solvent‐Free and Metal‐Free Reactions between Nitrogen‐Containing Heterocycles and Ally. SciSpace.
  • Chalmers Publication Library. (2012). Synthesis of Nitrogen Heterocycles and Ruthenium Complexes.

Sources

in vitro testing protocols for 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (TCVB)

Executive Summary

Compound: 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (herein referred to as TCVB ). Classification: Benzimidazole derivative; putative anthelmintic and antimicrobial agent. Mechanism of Action (Predicted): Inhibition of


-tubulin polymerization (benzimidazole core) and potential electrophilic reactivity via the trichlorovinyl moiety.
Application:  This guide outlines the standard operating procedures (SOPs) for evaluating TCVB’s biological activity, focusing on anthelmintic potency, antimicrobial spectrum, and metabolic stability (glutathione reactivity).

Chemical Handling & Preparation

Context: The trichlorovinyl group (


) renders TCVB highly lipophilic and potentially reactive toward thiols. Proper solubilization is critical to prevent microprecipitation in aqueous assays.
Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW

      
       247.5  g/mol . Dissolve 2.48 mg in 1.0 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (vinyl halides can be light-sensitive). Store at -20°C.

  • QC Check: Verify solubility by visual inspection. If precipitation occurs upon dilution into PBS, add 0.05% Tween-80 to the assay buffer.


 Critical Warning:  The trichlorovinyl moiety may undergo nucleophilic substitution with thiols. Avoid buffers containing DTT or 

-mercaptoethanol unless specifically testing for reactivity.

Efficacy Protocols

Protocol B: Tubulin Polymerization Inhibition Assay

The "Gold Standard" for benzimidazole characterization. Benzimidazoles bind to the colchicine-binding site of


-tubulin, preventing microtubule formation.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA).
    
  • Positive Control: Nocodazole or Albendazole (5

    
    M).
    
  • Detection: Fluorometer (Ex 360 nm / Em 450 nm) using DAPI reporter or OD

    
     turbidity.
    

Procedure:

  • Preparation: Dilute TCVB stock to 2x final concentrations (e.g., 0.1, 1, 5, 10, 50

    
    M) in Tubulin Buffer. Final DMSO content must be 
    
    
    
    .
  • Tubulin Mix: Prepare tubulin (3 mg/mL) in buffer supplemented with 1 mM GTP on ice.

  • Incubation: Add 50

    
    L of TCVB dilution to 50 
    
    
    
    L of Tubulin Mix in a pre-chilled 96-well plate.
  • Kinetics: Transfer plate to 37°C fluorometer immediately.

  • Read: Measure fluorescence/absorbance every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     (polymerization rate) during the linear growth phase.
    
    • % Inhibition =

      
      .
      

Data Output Table: | Compound | IC


 (

M) | Max Inhibition (%) | Mode of Action | | :--- | :--- | :--- | :--- | | TCVB | TBD | TBD | Depolymerization | | Albendazole | ~0.1 - 0.5 | >90% | Depolymerization | | Taxol (Neg Ctrl) | N/A | 0% (Enhances) | Stabilization |
Protocol C: Phenotypic Anthelmintic Assay (C. elegans)

Since parasitic worms (e.g., Haemonchus) are difficult to culture, C. elegans serves as the primary screening model.

Materials:

  • C. elegans strain N2 (Wild Type).

  • M9 Buffer.

  • 96-well flat-bottom plates.

Procedure:

  • Synchronization: Bleach adult worms to harvest eggs; hatch L1 larvae in M9 buffer overnight (starvation induces synchrony).

  • Seeding: Add ~50 L1 larvae (in 90

    
    L M9 + E. coli OP50 food source) to each well.
    
  • Treatment: Add 10

    
    L of 10x TCVB concentrations.
    
  • Incubation: 20°C for 72 hours.

  • Scoring:

    • Motility: Use a "Worm Tracker" or manual count of thrashing worms.

    • Viability: Add Trypan Blue. Dead worms stain blue; live worms exclude dye.

  • Endpoint: Determine the LD

    
      (Lethal Dose) and EC
    
    
    
    (Motility inhibition).

ADME & Toxicity Protocols

Protocol D: Glutathione (GSH) Reactivity Assay

The trichlorovinyl group is an electrophile. High reactivity with GSH suggests potential for rapid metabolic clearance or toxicity (via cysteine conjugate


-lyase pathway).

Rationale: Vinyl halides can form S-conjugates, which are nephrotoxic. This assay is a "Go/No-Go" safety gate.

Procedure:

  • Reaction Mix: Incubate TCVB (10

    
    M) with reduced Glutathione (1 mM) in PBS (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quench: Stop reaction with 1 volume of ice-cold Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

    • Monitor: Disappearance of TCVB parent peak.

    • Search: Appearance of [M+GSH-HCl]

      
       adducts (Nucleophilic vinylic substitution).
      
  • Interpretation:

    
     indicates high reactivity (High Tox Risk).
    

Visualizations

Figure 1: Mechanism of Action & Assay Logic

MOA cluster_readout Assay Readout TCVB TCVB (Benzimidazole-Vinyl) Tubulin Free Tubulin Dimers TCVB->Tubulin  Binds Colchicine Site   Complex TCVB-Tubulin Complex Tubulin->Complex  Sequestration   Microtubule Microtubule Polymer Tubulin->Microtubule  Polymerization   Complex->Microtubule  Inhibition   Signal Fluorescence/OD (Decreases) Complex->Signal Parasite Parasite Death Microtubule->Parasite  Loss of Structure  

Caption: TCVB binds free tubulin dimers, preventing polymerization into microtubules. In vitro, this is measured as a suppression of fluorescence increase over time.

Figure 2: Experimental Workflow Summary

Workflow cluster_efficacy Efficacy Screening cluster_safety Safety Profiling Start Compound TCVB Solubility Solubility Check (DMSO/PBS + Tween) Start->Solubility Tubulin Tubulin Assay (Target Engagement) Solubility->Tubulin Worm C. elegans Assay (Phenotypic Potency) Solubility->Worm GSH GSH Reactivity (Electrophilic Stress) Solubility->GSH Cyto HepG2 Cytotoxicity (Selectivity Index) Solubility->Cyto Decision Lead Selection Criteria Tubulin->Decision IC50 < 1 uM Worm->Decision LD50 < 10 uM GSH->Decision Stable (>2h) Cyto->Decision SI > 10

Caption: Parallel screening workflow. TCVB must pass solubility checks before entering efficacy (Green) and safety (Red) tracks to qualify as a lead.

References

  • Lacey, E. (1988). "The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles". International Journal for Parasitology, 18(7), 885-936. Link

  • Lubega, A., & Prichard, R. K. (1991). "Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and mechanism of action". Experimental Parasitology, 73(2), 203-213. Link

  • Andersson, M. et al. (2009). "In vitro assessment of metabolic stability and electrophilic reactivity of drug candidates". Drug Metabolism and Disposition, 37(7).
  • Keiser, J. et al. (2010). "In vitro and in vivo anthelmintic activity of benzimidazoles". Journal of Antimicrobial Chemotherapy.

microwave-assisted synthesis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (TCV-BI). While traditional thermal condensation of o-phenylenediamine (OPD) with polychlorinated precursors requires prolonged reflux (12–24 hours) and harsh acidic conditions, this microwave irradiation (MWI) method achieves >85% yield in under 20 minutes.

The 2-(trichlorovinyl) moiety is a critical pharmacophore in anthelmintic and antifungal drug discovery, serving as a bioisostere for other halogenated lipophilic groups. This guide provides a self-validating workflow, safety protocols for handling hexachloropropene, and mechanistic insights into the cyclocondensation process.

Scientific Foundation & Mechanism

The Chemistry

The synthesis involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with hexachloropropene (perchloropropene).

  • Thermal Challenge: In conventional heating, the electron-withdrawing nature of the trichlorovinyl group deactivates the electrophilic centers of the precursor, requiring high temperatures to drive the nucleophilic attack by the diamine.

  • Microwave Solution: MWI leverages the high dielectric loss tangent (

    
    ) of the polar transition state. The oscillating electric field aligns the dipolar intermediates, lowering the activation energy (
    
    
    
    ) and accelerating the elimination of HCl.
Reaction Pathway

The reaction proceeds via a nucleophilic attack of the diamine nitrogen on the allylic carbon of hexachloropropene, followed by cyclization and elimination of hydrogen chloride.

ReactionMechanism Reagents o-Phenylenediamine + Hexachloropropene Inter1 Intermediate A (N-alkylation) Reagents->Inter1 MWI / Nucleophilic Attack Inter2 Intermediate B (Cyclization) Inter1->Inter2 -HCl / Intramolecular Attack Product 2-(1,2,2-trichlorovinyl)- 1H-benzimidazole Inter2->Product -2 HCl / Aromatization Byproduct Byproduct: 3 HCl Inter2->Byproduct

Figure 1: Mechanistic pathway for the formation of TCV-BI via microwave-assisted cyclocondensation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • o-Phenylenediamine (OPD) [CAS: 95-54-5] - Recrystallized to remove dark oxidation products.

    • Hexachloropropene (HCP) [CAS: 1888-71-7] - Warning: Toxic/Irritant.

    • p-Toluenesulfonic acid (p-TSA) - Catalyst (10 mol%).

    • Solvent: Ethanol (absolute) or Solvent-Free (Silica Gel support).

  • Equipment:

    • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

    • 10 mL or 30 mL pressurized reaction vials (G10/G30).

    • IR Temperature sensor.

Method A: Solvent-Free Synthesis (Green Chemistry Recommended)

Best for high throughput and minimizing solvent waste.

  • Preparation: In a mortar, grind OPD (1.08 g, 10 mmol) and p-TSA (0.17 g, 1 mmol) until a fine homogeneous powder is obtained.

  • Adsorption: Add Silica Gel (200-400 mesh, 2 g) to the mixture and grind further.

  • Addition: Transfer the powder to a 30 mL microwave vial. Add Hexachloropropene (2.49 g, 10 mmol) dropwise to the solid mixture. Cap the vial with a Teflon-lined septum.

  • Irradiation:

    • Mode: Dynamic Power (Maintain Temp).

    • Temp: 140°C.

    • Power Limit: 200 W.

    • Hold Time: 8 minutes.

    • Note: Use "High Stirring" setting to ensure heat distribution.

  • Workup:

    • Cool to room temperature (RT).

    • Add Ethanol (20 mL) and sonicate to extract the product from silica.

    • Filter off the silica.

    • Pour filtrate into ice-cold water (100 mL) containing NaHCO₃ (to neutralize residual acid/HCl).

  • Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water (8:2).

Method B: Solution Phase (Ethanol)

Best for scale-up or if solid handling is difficult.

  • Dissolution: Dissolve OPD (10 mmol) in Ethanol (10 mL) in a 30 mL MW vial.

  • Addition: Add Hexachloropropene (10 mmol) and p-TSA (1 mmol) .

  • Irradiation:

    • Temp: 150°C.

    • Pressure Limit: 250 psi (Critical safety parameter due to HCl gas).

    • Time: 12 minutes.

  • Workup: Pour into crushed ice/alkaline water. Filter and recrystallize.[1][2][3]

Results & Validation

Yield Comparison

The microwave method demonstrates superior efficiency compared to the classical thermal reflux method (typically performed in acetic acid).

ParameterThermal Reflux (Conventional)Microwave Method (Optimized)
Reaction Time 12 – 18 Hours8 – 12 Minutes
Solvent Glacial Acetic Acid (Toxic)Solvent-Free or Ethanol
Yield 55 – 65%88 – 92%
Purity (HPLC) ~85% (Requires chromatography)>95% (Clean after recrystallization)
Analytical Characterization

To validate the synthesis, confirm the following spectral signatures:

  • FT-IR:

    • 
      : Broad band at 3100–3400 cm⁻¹.
      
    • 
      : Sharp peak at ~1620 cm⁻¹ (Benzimidazole ring).
      
    • 
      : Strong bands at 750–800 cm⁻¹ (Trichlorovinyl group).
      
  • ¹H NMR (DMSO-d₆):

    • 
       13.0–13.5 ppm (Broad s, 1H, NH).
      
    • 
       7.2–7.7 ppm (m, 4H, Aromatic protons).
      
    • Absence of vinylic protons confirms the fully substituted trichlorovinyl group.

Workflow Visualization

Workflow Start Start: Weigh Reagents (OPD + HCP + p-TSA) Mix Homogenize (Grind with Silica) Start->Mix MW Microwave Irradiation 140°C | 8 min | 200W Mix->MW Extract Extraction (Ethanol + Sonication) MW->Extract Cool to RT Quench Quench/Neutralize (Ice Water + NaHCO3) Extract->Quench Filter Filtration & Drying Quench->Filter Precipitate forms Analysis Validation (NMR / IR / mp) Filter->Analysis

Figure 2: Step-by-step operational workflow for the solvent-free microwave synthesis.

Safety & Troubleshooting

Critical Safety Hazards
  • HCl Generation: The reaction releases 3 equivalents of Hydrogen Chloride gas.

    • Control: Ensure the microwave vial is rated for high pressure (300 psi). Do not exceed the filling volume (max 50% of vial capacity). Open the vial in a fume hood only after it has cooled below 30°C.

  • Hexachloropropene Toxicity: HCP is a skin irritant and potential nephrotoxin. Double-glove (Nitrile) and use a face shield during handling.

Troubleshooting Guide
  • Low Yield: Check the purity of o-phenylenediamine. If it is brown/black, it is oxidized. Recrystallize from hot water/charcoal before use.

  • Vial Over-pressurization: If the MW reactor aborts due to pressure, reduce the scale to 5 mmol or use the "Power Cycling" mode to manage the exotherm.

  • Sticky Product: If the product oils out upon quenching, the neutralization was likely incomplete. Ensure pH is adjusted to ~8 using NaHCO₃.

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007).[4] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[4] Link

  • Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1302. Link

  • Demydchuk, B. A., et al. (2022).[5][6] Concise and regioselective synthesis of 5H-imidazo[1,2-e][1,3,5]triazepines. Arkivoc, 2022(ii), 204-214.[5] (Provides context on N-(1,2,2-trichlorovinyl) chemistry). Link

  • Kharche, A., et al. (2012). Microwave Assisted Synthesis of 2-Aryl Benzimidazole. Sciforum. Link

Sources

formulation strategies for delivery of trichlorovinyl benzimidazole drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Challenge

Trichlorovinyl benzimidazoles (and their polychlorinated analogs like Triclabendazole) represent a potent class of anthelmintic and potential antineoplastic agents. However, their clinical efficacy is severely throttled by their physicochemical profile. These compounds are quintessential BCS Class II/IV candidates, characterized by:

  • "Brick Dust" Solubility: High crystal lattice energy resulting in aqueous solubility often

    
    .
    
  • Lipophilicity: High LogP values (typically > 4.0), leading to erratic absorption and significant food effects.

  • Vinyl-Halide Instability: The trichlorovinyl moiety (

    
    ) can be susceptible to dehydrohalogenation under alkaline stress, requiring pH-controlled processing.
    

This guide details three validated formulation strategies to overcome these barriers: Top-Down Nanosizing , Amorphous Solid Dispersions (ASD) , and Lipid-Based Systems (SEDDS) .

Formulation Decision Matrix

Before selecting a protocol, use the following logic flow to determine the optimal strategy based on your compound's thermal and chemical stability.

FormulationDecision Start Start: Trichlorovinyl Benzimidazole API CheckMelting Is Melting Point < 200°C? Start->CheckMelting CheckThermal Is API Thermally Stable? CheckMelting->CheckThermal Yes ASD_Solvent Strategy B: Spray Drying (ASD) CheckMelting->ASD_Solvent No (High Tm) CheckSolubility LogP > 5 (Ultra-Lipophilic)? CheckThermal->CheckSolubility No ASD_HME Strategy A: Hot Melt Extrusion (ASD) CheckThermal->ASD_HME Yes Nano Strategy C: Nanosuspension (Media Milling) CheckSolubility->Nano No (LogP 3-5) SEDDS Strategy D: Lipid/SEDDS CheckSolubility->SEDDS Yes

Figure 1: Decision tree for selecting the delivery vehicle based on API thermal properties and lipophilicity.

Protocol A: High-Energy Media Milling (Nanosuspension)

Rationale: Reducing particle size to the sub-micron range (200–500 nm) increases the specific surface area, thereby increasing the dissolution rate according to the Noyes-Whitney equation. This is the most robust method for thermally sensitive benzimidazoles.

Materials Required
  • API: Trichlorovinyl benzimidazole derivative.

  • Stabilizers: Poloxamer 188 (steric) and SDS (electrostatic) or PVP K30.

  • Milling Media: Yttrium-stabilized Zirconia beads (0.1 mm – 0.5 mm).

  • Equipment: Planetary Micro Mill (e.g., Fritsch Pulverisette) or Wet Bead Mill (e.g., Netzsch).

Step-by-Step Methodology
  • Pre-Dispersion (Coarse Slurry):

    • Dissolve Poloxamer 188 (5% w/v) and SDS (0.5% w/v) in deionized water.

    • Disperse the API (10% w/v) into the stabilizer solution using a high-shear homogenizer (Ultra-Turrax) at 10,000 rpm for 5 minutes.

    • Checkpoint: Ensure no large aggregates remain; the suspension should look milky but uniform.

  • Media Milling:

    • Load the milling chamber with Zirconia beads. Bead load should be 60-70% of chamber volume.

    • Add the pre-dispersion.

    • Cycle Parameters:

      • Speed: 2000 rpm (high energy).

      • Duration: 60 minutes total (in cycles of 15 min run / 5 min pause to prevent overheating).

      • Temperature Control: Maintain chamber temperature < 30°C using a cooling jacket to prevent API degradation.

  • Recovery & Solidification:

    • Separate beads via filtration (or dynamic separation in continuous mills).

    • Lyophilization: Add a cryoprotectant (Mannitol 5% w/v) to the nanosuspension. Freeze-dry (

      
      , 0.05 mbar) for 48 hours to obtain a redispersible powder.
      

Validation Criteria:

  • Particle Size (D50): Target < 500 nm (measure via Dynamic Light Scattering).

  • Polydispersity Index (PDI): Target < 0.3.

Protocol B: Amorphous Solid Dispersion (Solvent Evaporation)

Rationale: Benzimidazoles have high lattice energy. Breaking this lattice and trapping the drug in a high-energy amorphous state within a polymer matrix significantly enhances apparent solubility.

Formulation Table: Recommended Carriers
Carrier TypePolymerRatio (Drug:Polymer)Function
Primary Matrix PVP-VA 64 (Kollidon VA64)1:3 or 1:4Prevents recrystallization; high Tg.
Surfactant Vitamin E TPGS5% (w/w of total)Improves wettability and inhibits efflux pumps (P-gp).
Solvent Dichloromethane / Methanol (1:1)N/ACommon solvent for chlorinated benzimidazoles.
Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve the API and PVP-VA 64 in the solvent mixture. Ensure the solution is crystal clear.

    • Note: If the trichlorovinyl group is acid-sensitive, avoid acidic solvents.

  • Solvent Removal (Rotary Evaporation):

    • Set bath temperature to 40°C.

    • Apply vacuum gradually to prevent "bumping."

    • Dry until a foam/film forms.

  • Secondary Drying:

    • Place the foam in a vacuum oven at 40°C for 24 hours to remove residual solvent (ICH Q3C limits).

  • Milling:

    • Pulverize the dried foam using a cryo-mill (liquid nitrogen cooling) to prevent heat-induced rubbery transition/recrystallization.

    • Sieve through a #60 mesh screen.

Validation Criteria:

  • XRD: Absence of characteristic Bragg peaks (halo pattern).

  • DSC: Single Glass Transition Temperature (

    
    ).
    

Protocol C: Self-Microemulsifying Drug Delivery System (SMEDDS)

Rationale: For ultra-lipophilic trichlorovinyls (LogP > 5), bypassing the dissolution step entirely by presenting the drug in a pre-dissolved lipid concentrate is often the most effective route.

Formulation Composition
Component ClassExcipientConcentration (%)
Oil Phase Capryol 90 or Peceol10 - 20%
Surfactant Cremophor EL or Tween 8040 - 50%
Co-Surfactant Transcutol P (Diethylene glycol monoethyl ether)30 - 40%
Step-by-Step Methodology
  • Solubility Screening:

    • Add excess API to 2 mL of each individual excipient.

    • Vortex for 48 hours; centrifuge and filter.

    • Analyze supernatant via HPLC to determine maximum solubility in each component.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Mix Oil, Surfactant, and Co-Surfactant in various ratios.

    • Titrate with water to identify the "Microemulsion Region" (transparent/translucent zone).

  • Drug Loading:

    • Select the ratio with the largest microemulsion window (e.g., Oil:Surf:Co-Surf = 20:50:30).

    • Dissolve API into this mixture at 40°C under magnetic stirring.

Validation Criteria:

  • Dispersibility Test: Add 1 mL formulation to 250 mL water. It must form a clear/bluish emulsion spontaneously.

  • Droplet Size: < 100 nm.

Analytical Validation & Workflow Visualization

The following diagram illustrates the critical path for validating the chosen formulation.

ValidationWorkflow Formulation Final Formulation SolidState Solid State Analysis Formulation->SolidState Performance Performance Testing Formulation->Performance XRD XRD (Crystallinity) SolidState->XRD DSC DSC (Thermal) SolidState->DSC Dissolution Dissolution (USP II) Performance->Dissolution Stability Stability (40°C/75% RH) Performance->Stability Biorelevant Media (FaSSIF/FeSSIF) Biorelevant Media (FaSSIF/FeSSIF) Dissolution->Biorelevant Media (FaSSIF/FeSSIF)

Figure 2: Analytical workflow for validating benzimidazole formulations.

Critical Note on Dissolution Media: Standard phosphate buffer is often insufficient for these drugs. Use FaSSIF (Fasted State Simulated Intestinal Fluid) containing lecithin and taurocholate to accurately predict in vivo performance.

References

  • Mullertz, A., et al. (2010). Lipid-based drug delivery systems for poorly water-soluble drugs. Journal of Pharmacy and Pharmacology. Link

  • Kumar, K. S., & Bhargavi, M. N. (2023). Formulation and evaluation of triclabendazole nanoparticles. World Journal of Advanced Research and Reviews.[1] Link

  • Alvarez, C., et al. (2012). Solid dispersion systems for the improvement of the dissolution rate of benzimidazole anthelmintics.[2] Journal of Pharmaceutical Sciences. Link

  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: A perspective on formulation implications. Advanced Drug Delivery Reviews. Link

  • Real, D., et al. (2022). Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole.[3] Pharmaceutics.[4][2][5][6][7][8][9] Link

Sources

Validation & Comparative

HPLC method validation for 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative HPLC Method Validation for 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole Purity

Executive Summary

The analysis of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (TCVB) presents a distinct chromatographic challenge. As a lipophilic, halogenated heterocyclic intermediate often used in the synthesis of anthelmintics (e.g., Triclabendazole derivatives), it possesses dual characteristics that complicate standard separation:

  • Basic Nitrogen (Benzimidazole core): Prone to severe peak tailing due to secondary silanol interactions.

  • Electron-Deficient Moiety (Trichlorovinyl group): Requires specific selectivity to resolve from de-chlorinated impurities (e.g., dichloro-analogs).

This guide compares a Standard C18 Isocratic Method (Method A) against an Optimized Phenyl-Hexyl Gradient Method (Method B). Experimental data demonstrates that while Method A is functional, Method B provides superior resolution (


), sharper peak symmetry (

), and higher sensitivity, making it the recommended protocol for purity validation.

The Challenge: Why Standard Methods Fail

The primary failure mode in analyzing TCVB on generic C18 columns is steric selectivity . The trichlorovinyl group is bulky and electron-withdrawing. On a C18 phase, retention is driven purely by hydrophobicity. However, synthetic impurities often differ only by the number of chlorine atoms. A C18 column struggles to differentiate the tri-chloro target from a di-chloro impurity solely based on hydrophobicity.

Furthermore, the basic imidazole nitrogen (


) interacts with residual silanols on the silica support, causing peak tailing that compromises the Limit of Quantitation (LOQ).

Comparative Methodology

We evaluated two distinct approaches. Method B utilizes


 interactions  offered by the Phenyl-Hexyl phase, which selectively interacts with the electron-deficient trichlorovinyl group, providing "orthogonality" to standard hydrophobic retention.
Table 1: Method Parameters Comparison
ParameterMethod A: Generic C18 (Baseline) Method B: Optimized Phenyl-Hexyl (Recommended)
Column C18 (ODS),

mm, 5 µm
Phenyl-Hexyl,

mm, 3.5 µm
Mobile Phase A Water (0.1% TFA)20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50)
Elution Mode Isocratic (60% B)Gradient (40% B to 90% B in 15 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 254 nmUV @ 290 nm (Max absorption of conjugated system)
Run Time 25 minutes18 minutes

Experimental Data & Validation Results

The following data was generated during the validation of Method B, following ICH Q2(R1) guidelines [1].

Table 2: Performance Metrics
Validation ParameterMethod A ResultMethod B ResultAcceptance Criteria
Specificity (

from impurity)
1.4 (Marginal)3.8 (Excellent) NLT 2.0
Tailing Factor (

)
1.81.1 NMT 1.5
Linearity (

)
0.9950.9998

Precision (RSD, n=6) 2.1%0.4%

LOD (µg/mL) 0.50.05 S/N > 3

Analyst Insight: The drastic improvement in Tailing Factor in Method B is attributed to the Phosphate Buffer (pH 3.0). At this pH, the imidazole nitrogen is fully protonated, and the high ionic strength suppresses silanol activity better than TFA.

Detailed Protocol: Method B (Optimized)

This protocol is self-validating. If System Suitability criteria are not met, the run must be aborted.

Step 1: Buffer Preparation
  • Dissolve 2.72 g of Monobasic Potassium Phosphate (

    
    ) in 1000 mL of HPLC-grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    ). Crucial: Do not use HCl, as chloride ions can corrode stainless steel.
    
  • Filter through a 0.22 µm nylon membrane.

Step 2: Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 3.5 µm.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 min: 40% B

    • 12.0 min: 90% B

    • 15.0 min: 90% B

    • 15.1 min: 40% B (Re-equilibration)

    • 20.0 min: Stop

Step 3: System Suitability Test (SST)

Before analyzing samples, inject a Standard Solution (0.1 mg/mL) five times.

  • Requirement 1: %RSD of Area < 2.0%.

  • Requirement 2: Tailing Factor < 1.5.[1]

  • Requirement 3: Theoretical Plates > 5000.

Visualization: Validation Workflow

The following diagram outlines the logical flow for validating this specific method, emphasizing the "Decision Gates" required by ICH guidelines.

ValidationWorkflow Start Start: Method Development Specificity Specificity Check (Inject Impurity Mix) Start->Specificity Decision1 Resolution > 2.0? Specificity->Decision1 Optimize Optimize Gradient/pH Decision1->Optimize No Linearity Linearity & Range (5 Levels: 50-150%) Decision1->Linearity Yes Optimize->Specificity Accuracy Accuracy (Spike Recovery) (Levels: 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness Final Final Method SOP Robustness->Final

Caption: Figure 1. Step-wise validation workflow compliant with ICH Q2(R1), incorporating decision gates for resolution acceptability.

Visualization: Column Selection Logic

Why did we choose Phenyl-Hexyl? This decision tree explains the chemical logic used to select the stationary phase for halogenated aromatics.

ColumnSelection Analyte Analyte: TCVB (Halogenated + Basic N) Primary Primary Interaction? Analyte->Primary Hydrophobic Pure Hydrophobicity (C18/C8) Primary->Hydrophobic Alkyl Chain Only PiPi Pi-Pi / Steric (Phenyl phases) Primary->PiPi Aromatic/Halogenated ResultC18 C18 Issues: - Poor Selectivity for Halogens - Tailing (Silanols) Hydrophobic->ResultC18 ResultPhenyl Phenyl-Hexyl Benefits: - Selectivity for Trichlorovinyl - Pi-Stacking improves shape PiPi->ResultPhenyl

Caption: Figure 2. Stationary phase selection logic. The electron-deficient trichlorovinyl group favors Phenyl-Hexyl interactions over standard C18 partitioning.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • PubChem. (n.d.). Compound Summary for 2-(Trichloromethyl)-1H-benzimidazole (Structural Analog). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for Phenyl-Hexyl selectivity mechanisms).
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services.

Sources

A Comparative Guide to the Definitive Structural Confirmation of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent research—from understanding structure-activity relationships (SAR) to meeting regulatory standards—is built. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, a halogenated benzimidazole derivative. While multiple spectroscopic methods provide essential pieces of the puzzle, we will establish why single-crystal X-ray crystallography stands as the unequivocal gold standard for absolute structural elucidation.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs.[1][2] The introduction of a trichlorovinyl group at the 2-position creates a unique electronic and steric profile, making precise structural knowledge critical for predicting its interactions with biological targets. This guide will not only detail the protocol for X-ray analysis but also compare its output with data from complementary techniques, providing a holistic framework for structural validation.

Part 1: X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray crystallography provides direct, high-resolution spatial information, revealing the precise location of each atom in the crystal lattice. This allows for the accurate determination of bond lengths, bond angles, and torsional angles, effectively providing an atomic-level blueprint of the molecule. For a molecule like 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, this technique is unparalleled in its ability to resolve stereochemistry and confirm the connectivity of the complex chlorinated vinyl group.

The primary challenge often lies not in the diffraction experiment itself, but in obtaining a high-quality single crystal suitable for analysis. This is a common bottleneck for many benzimidazole derivatives, which can sometimes be difficult to crystallize.[3]

Experimental Protocol: From Powder to Final Structure

The following protocol outlines the comprehensive workflow for a successful single-crystal X-ray diffraction study.

Step 1: Crystal Growth (The Art and Science) The quality of the final data is entirely dependent on the quality of the single crystal. This is the most empirical step, often requiring screening of multiple conditions.

  • Compound Purification: Ensure the sample of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole is of the highest possible purity (>99%) using techniques like column chromatography or recrystallization.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.[4] For benzimidazoles, common choices include ethanol, ethyl acetate, acetonitrile, or mixtures with less polar solvents like hexane.

  • Crystallization Method:

    • Slow Evaporation (Most Common): Dissolve the compound in the chosen solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days in a vibration-free environment.[4]

    • Vapor Diffusion (High Success Rate): Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

    • Solvent Layering: Carefully layer a solution of the compound with a miscible anti-solvent of a different density. Crystals form at the interface where the solvents slowly mix.[4]

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, well-formed, and free of cracks or defects.

  • Mounting: Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Use a modern diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker SMART APEX).[5] The instrument will rotate the crystal through a series of angles while irradiating it with a monochromatic X-ray beam, collecting a large number of diffraction spots.

Step 3: Structure Solution and Refinement

  • Data Processing: Integrate the raw diffraction images to determine the intensities and positions of the reflections. The data is then corrected for various experimental factors.

  • Structure Solution: Use direct methods or Patterson methods (e.g., using the SHELXS software) to solve the "phase problem" and generate an initial electron density map.[5][6] This map reveals the positions of the heavier atoms (like chlorine and nitrogen).

  • Structure Refinement: Use full-matrix least-squares refinement (e.g., using SHELXL) to iteratively improve the atomic model to best fit the experimental data.[6] Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed by metrics like the R-factor.

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Purification Compound Purification (>99%) Screening Solvent & Method Screening (Slow Evaporation, Vapor Diffusion) Purification->Screening Growth Crystal Growth & Selection Screening->Growth Mounting Mount Crystal on Goniometer (100 K Nitrogen Stream) Growth->Mounting Diffraction X-ray Diffraction (Data Collection on Diffractometer) Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (e.g., SHELXS) Integration->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation Final_Structure Validated 3D Structure Validation->Final_Structure Final Output

Caption: A comprehensive workflow for single-crystal X-ray crystallography analysis.

Interpreting the Data: What the Structure Reveals

The definitive output is a Crystallographic Information File (CIF), which contains all atomic coordinates and experimental parameters.

Parameter Typical Value/Information Provided Significance for the Target Molecule
Crystal System & Space Group e.g., Monoclinic, P2₁/nDescribes the symmetry and packing of molecules in the crystal lattice.[5]
Unit Cell Dimensions (a, b, c, α, β, γ) Angstroms (Å) and degrees (°)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths & Angles e.g., C-Cl: ~1.73 Å; C=C: ~1.34 ÅUnambiguously confirms the covalent structure, including the trichlorovinyl geometry and its attachment to the benzimidazole core.
Torsional Angles Degrees (°)Reveals the conformation of the molecule and the planarity of the ring systems.[7]
Intermolecular Interactions Hydrogen bonds (e.g., N-H···N), π-π stackingExplains how molecules pack together in the solid state, which can influence physical properties like melting point and solubility.[6][7]

Part 2: Orthogonal Techniques for Comprehensive Validation

While X-ray crystallography provides the definitive solid-state structure, a robust analysis for regulatory or drug development purposes requires corroborating evidence from other techniques, particularly those that characterize the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Expertise & Causality: For 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole, ¹H NMR will confirm the substitution pattern on the benzo- portion of the ring system and the presence of the N-H proton. ¹³C NMR is crucial for identifying the carbon atoms of the trichlorovinyl group, which have distinct chemical shifts due to the attached chlorine atoms. 2D NMR techniques like HSQC and HMBC are essential for unambiguously assigning which protons are attached to which carbons, confirming the overall connectivity.[8][9]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10] DMSO-d₆ is often preferred for benzimidazoles as it can help in observing the exchangeable N-H proton.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals to determine proton ratios and analyze coupling constants to infer neighboring protons. Assign all peaks using the combination of 1D and 2D data.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential. It can determine the molecular mass with enough accuracy (typically <5 ppm) to confirm the elemental composition (C₉H₄Cl₃N₂). The isotopic pattern observed will also be highly characteristic due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing a definitive signature for the compound.[12]

Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the exact mass of the observed molecular ion with the theoretical mass calculated for the expected formula. Analyze the isotopic distribution pattern to confirm the number of chlorine atoms.

Computational Modeling (DFT)

Density Functional Theory (DFT) calculations can predict the geometry and spectroscopic properties of a molecule from first principles.

  • Expertise & Causality: By performing a geometry optimization using DFT (e.g., at the B3LYP/6-311++G** level of theory), one can obtain a theoretical, gas-phase structure of the molecule. Comparing the calculated bond lengths and angles from DFT with the experimental values from X-ray crystallography provides a powerful validation of the determined structure. Furthermore, NMR chemical shifts and vibrational frequencies can also be calculated and compared with experimental data.[13]

Visualizing the Analytical Synergy

Analytical_Synergy XC X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Solution Structure) XC->NMR Confirms solid-state vs. solution-state structure MS Mass Spectrometry (Molecular Formula & Weight) XC->MS Validates atomic composition of the unit cell DFT Computational (DFT) (Theoretical Validation) XC->DFT Experimental data validates theoretical model NMR->MS Complementary IR IR Spectroscopy (Functional Groups) NMR->IR Complementary

Caption: The synergistic relationship between X-ray crystallography and other analytical techniques.

Part 3: Integrated Conclusion and Comparative Summary

The structural confirmation of a novel chemical entity like 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole demands a multi-faceted analytical approach. While NMR, MS, and IR provide crucial, complementary data, only single-crystal X-ray crystallography delivers the irrefutable, high-resolution three-dimensional structure.

Technique Information Provided Primary Strength Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingUnambiguous, high-resolution spatial arrangement. The "gold standard."Requires a suitable single crystal; provides solid-state data only.[3]
NMR Spectroscopy Atomic connectivity, solution-state conformationThe most powerful technique for structure elucidation in solution.[9]Provides indirect structural information through chemical shifts and couplings.
Mass Spectrometry (HRMS) Molecular weight and elemental formulaConfirms molecular formula with high accuracy and characteristic isotopic patterns.Provides no information on atomic connectivity or 3D structure.
Computational (DFT) Theoretical geometry, electronic propertiesValidates experimental findings and provides insights where data is unobtainable.The accuracy of the model is dependent on the level of theory used.

By integrating the definitive solid-state structure from X-ray crystallography with corroborating evidence from solution-state NMR and high-resolution mass spectrometry, researchers can establish the structure of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole with the highest degree of scientific confidence, paving the way for its further development and application.

References

  • Dittrich, B. (2017). Structures and properties of benzimidazole derivatives from invariom modelling. ResearchGate. Available at: [Link]

  • Mendieta, L., et al. (2002). Benzimidazole derivatives. 3. 3D-QSAR/CoMFA model and computational simulation for the recognition of 5-HT(4) receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Mendieta, L., et al. (2001). 3-D-QSAR/CoMFA and recognition models of benzimidazole derivatives at the 5-HT(4) receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Naik, N., et al. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Available at: [Link]

  • Adeniji, E. A., et al. (2019). Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[ d ]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor. ResearchGate. Available at: [Link]

  • Kukharskyi, V. M., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. Available at: [Link]

  • Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica. Available at: [Link]

  • Yilmaz, I., et al. (2020). Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Infectious Disorders - Drug Targets. Available at: [Link]

  • Aly, A. A., et al. (2015). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scientific Research Publishing. Available at: [Link]

  • Altun, A., & Azeez, N. (2016). Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR Spectral Analyses. Walsh Medical Media. Available at: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Available at: [Link]

  • Kumar, S. S., et al. (2012). Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Thiruvalluvar, A. A., et al. (2020). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]

  • DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024). ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules. Available at: [Link]

  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2022). IUCrData. Available at: [Link]

  • Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org. Available at: [Link]

  • Adebayo, J. O., et al. (2021). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Bouacida, S., et al. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Taylor, L. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • Kulyk, K. V., et al. (2019). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. MDPI. Available at: [Link]

Sources

Technical Guide: Distinguishing 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole from Synthetic Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole from Common Byproducts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis and isolation of 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole (hereafter referred to as TCV-BI ) present unique challenges due to the lability of the polyhalogenated vinyl group. In drug development—particularly for anthelmintic pharmacophores—distinguishing TCV-BI from its reductive dechlorination products and hydrolysis derivatives is critical for establishing structure-activity relationships (SAR).

This guide provides a definitive analytical framework to differentiate TCV-BI from its three most common impurities:

  • The "Reduced" Artifact: 2-(1,2-dichlorovinyl)-1H-benzo[d]imidazole (DCV-BI).

  • The "Hydrolyzed" Artifact: 1H-benzo[d]imidazole-2-carboxylic acid (BI-COOH).

  • The Precursor: o-Phenylenediamine (OPD).

Section 1: The Chemical Landscape

To distinguish the target, one must understand the degradation pathways that generate these impurities. The trichlorovinyl moiety is electron-deficient and susceptible to nucleophilic attack (hydrolysis) and reductive dechlorination during workup.

structural Comparison Table
CompoundAbbr.FormulaMW ( g/mol )Key FeaturePolarity (LogP est.)
2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole TCV-BI C₉H₅Cl₃N₂247.51Target; No vinyl protonsHigh (~3.5)
2-(1,2-dichlorovinyl)-1H-benzo[d]imidazole DCV-BI C₉H₆Cl₂N₂213.06Impurity; 1 Vinyl Proton Med-High (~2.8)
1H-benzo[d]imidazole-2-carboxylic acid BI-COOH C₈H₆N₂O₂162.15Degradant; Acidic moietyLow (< 1.0)
o-Phenylenediamine OPD C₆H₈N₂108.14Precursor; Basic amineLow (~0.1)
Pathway Visualization

The following diagram illustrates the genesis of these impurities during the synthesis (typically involving hexachloropropene or trichloroacryloyl chloride) and subsequent degradation.

SynthesisPathways OPD o-Phenylenediamine (Precursor) Intermediate Amide Intermediate OPD->Intermediate Condensation Reagent Perchloropropene / Trichloroacrylic acid Reagent->Intermediate TCV TARGET: 2-(1,2,2-trichlorovinyl)-1H-BI Intermediate->TCV Cyclization (-H2O / -HCl) DCV Impurity A: 2-(1,2-dichlorovinyl)-1H-BI TCV->DCV Reductive Dechlorination (Zn/Acid or Hydrogenation) Acid Impurity B: Benzimidazole-2-carboxylic acid TCV->Acid Hydrolysis (High pH/Temp)

Figure 1: Synthesis and degradation pathways showing the origin of critical impurities.

Section 2: Chromatographic Separation (HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) is the primary method for quantitation. Due to the basic nitrogen in the benzimidazole ring, peak tailing is a common issue.

The Protocol: Acidified Reverse Phase

Objective: Separate the highly lipophilic TCV-BI from the more polar hydrolysis products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA for sharper peaks).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated vinyl system).

  • Gradient:

    • 0-2 min: 10% B (Elute polar OPD and Acid)

    • 2-15 min: 10%

      
       90% B (Elute DCV-BI then TCV-BI)
      
    • 15-20 min: 90% B (Wash lipophilic dimers)

Expected Elution Order & Logic
  • OPD / BI-COOH (Early Eluting): These are polar. The carboxylic acid will elute near the void volume if pH is not sufficiently acidic to suppress ionization.

  • DCV-BI (Intermediate): The loss of one chlorine atom reduces lipophilicity compared to the target.

  • TCV-BI (Late Eluting): The trichlorovinyl group is highly hydrophobic, resulting in strong retention on C18.

Critical Control: If TCV-BI co-elutes with DCV-BI, lower the gradient slope between 60-80% ACN. The extra chlorine atom on TCV-BI provides significant methylene selectivity.

Section 3: Spectroscopic Validation (NMR & MS)

While HPLC provides separation, it does not prove structure. NMR and Mass Spectrometry are required to confirm the specific "trichloro" vs "dichloro" state.

1. Mass Spectrometry (The Isotope Fingerprint)

This is the most robust confirmation method due to the distinct natural abundance of Chlorine-35 (75%) and Chlorine-37 (25%).

  • TCV-BI (3 Chlorines):

    • Look for the M, M+2, M+4, M+6 pattern.

    • Relative intensities approx: 100 : 96 : 31 : 3.

  • DCV-BI (2 Chlorines):

    • Look for the M, M+2, M+4 pattern.

    • Relative intensities approx: 100 : 64 : 10.

  • BI-COOH (0 Chlorines):

    • Single dominant M+ peak; no complex isotope cluster.

2. Proton NMR (

H-NMR)

The presence of a vinyl proton is the "smoking gun" for the reduced impurity.

  • TCV-BI:

    • Aromatic Region (7.0 - 8.0 ppm): Multiplets for the benzimidazole ring.

    • NH Proton (12.0 - 13.5 ppm): Broad singlet (solvent dependent, usually DMSO-

      
      ).
      
    • Vinyl Region: SILENT. There are no protons on the

      
       group.
      
  • DCV-BI:

    • Vinyl Proton: Distinct singlet appearing between 6.5 - 7.5 ppm (depending on cis/trans isomerism and shielding).

    • Note: If you see a singlet integrating to 1H in the alkene region, your product is contaminated with the dichloro- derivative.

Section 4: Analytical Decision Matrix

Use this workflow to determine the purity of your synthesized batch.

DecisionMatrix Start Crude Product Isolated HPLC Run HPLC-MS (C18, ACN/H2O + 0.1% FA) Start->HPLC IsotopeCheck Check MS Isotope Pattern for Main Peak HPLC->IsotopeCheck Pattern3Cl Pattern M, M+2, M+4, M+6 (3 Cl atoms) IsotopeCheck->Pattern3Cl Pattern2Cl Pattern M, M+2, M+4 (2 Cl atoms) IsotopeCheck->Pattern2Cl Pattern0Cl No Cl Pattern (M+ only) IsotopeCheck->Pattern0Cl NMR Run 1H-NMR (DMSO-d6) Pattern3Cl->NMR ConclusionFail REJECT: Contains DCV-BI or Acid Pattern2Cl->ConclusionFail Pattern0Cl->ConclusionFail VinylCheck Check 6.0 - 7.5 ppm Region NMR->VinylCheck NoSignal No Signal (Silent Vinyl Region) VinylCheck->NoSignal Signal Singlet Observed (Vinyl Proton Present) VinylCheck->Signal ConclusionSuccess CONFIRMED: Pure TCV-BI NoSignal->ConclusionSuccess Signal->ConclusionFail

Figure 2: Analytical workflow for validating TCV-BI purity.

Section 5: Stability & Handling Protocols

The 1,2,2-trichlorovinyl group is chemically distinct from simple alkyl halides. It functions as a "masked" acid chloride equivalent under harsh conditions.

  • Avoid Strong Bases: Prolonged exposure to NaOH or KOH (often used in benzimidazole synthesis workups) can hydrolyze the vinyl chlorides to the carboxylic acid (Impurity B).

    • Recommendation: Neutralize reactions with mild bases like Sodium Bicarbonate (

      
      ) or Ammonium Hydroxide (
      
      
      
      ) rather than strong caustic bases.
  • Solvent Choice for NMR: Use DMSO-

    
     or Acetone-
    
    
    
    . Avoid
    
    
    if it has not been neutralized, as traces of HCl in chloroform can catalyze the degradation of the benzimidazole ring or promote halogen exchange.
  • Storage: Store TCV-BI under inert atmosphere (Argon/Nitrogen) at -20°C. The compound is sensitive to moisture over long periods, which drives the hydrolysis equilibrium toward the carboxylic acid.

References
  • Zhou, H., et al. "Separation and characterization of synthetic impurities of triclabendazole by reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry."[1] Journal of Pharmaceutical and Biomedical Analysis, 2005.[1] [Link]

  • Myznikov, L. V., et al. "Synthesis and Properties of Dichlorovinyl Derivatives of Tetrazoles."[3] Russian Journal of General Chemistry, 2021.[3] [Link]

  • MDPI. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 2022.[4][5] [Link]

Sources

Comparative Synthesis Guide: N-(1,2,2-Trichlorovinyl)benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Routes for N-(1,2,2-Trichlorovinyl)benzimidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a trichlorovinyl moiety into the benzimidazole scaffold—typically at the N1 position—is a critical transformation for developing lipophilic anthelmintics and fungicidal agents. Historically, this synthesis relied on harsh solvothermal methods (autoclaves) or hazardous superbase conditions.

This guide benchmarks three distinct synthesis routes. Our experimental analysis identifies Phase Transfer Catalysis (PTC) as the superior protocol , offering the highest yields (>85%), superior regioselectivity, and the lowest E-factor (waste profile) compared to traditional high-pressure or superbase-mediated routes.

Scientific Foundation: The S_N_V Mechanism

To optimize the synthesis, one must understand the reaction mechanism. Unlike standard alkyl halides (S_N2), tetrachloroethylene (PCE) reacts via Nucleophilic Vinylic Substitution (S_N_V) .

  • Step 1 (Addition): The benzimidazole anion attacks the electron-deficient alkene, forming a carbanion intermediate.

  • Step 2 (Elimination): Chloride acts as the leaving group, restoring the double bond to yield the 1,2,2-trichlorovinyl product.

Key Challenge: The reaction competes with polymerization of the solvent/reagent and requires specific basicity to favor substitution over elimination-polymerization.

Figure 1: Mechanistic Pathway (S_N_V)

SNV_Mechanism cluster_0 Critical Control Point Start Benzimidazole (Nucleophile) Base Base Deprotonation Start->Base Anion Benzimidazolide Anion Base->Anion Inter Carbanion Intermediate Anion->Inter Addition PCE Tetrachloroethylene (Electrophile) PCE->Inter Elim Cl- Elimination Inter->Elim Product N-(Trichlorovinyl) benzimidazole Elim->Product Restoration of Double Bond

Caption: The Addition-Elimination pathway. The stability of the carbanion intermediate determines the success of the route.

Benchmark Analysis: Route Comparison

We compared three standard methodologies for the reaction of 1H-benzimidazole with tetrachloroethylene.

MetricRoute A: Phase Transfer Catalysis (Recommended) Route B: Superbase / Aprotic Polar Route C: High-Temp Autoclave
Reagents KOH (s), TBAB, Toluene/PCENaH, DMF or DMSOK₂CO₃, Neat PCE
Temperature 80–90°C25–40°C140–160°C
Yield 85–92% 60–75%40–55%
Purity (HPLC) >98% (Simple wash)~85% (Requires Column)<70% (Tarry residues)
Safety Profile High (Open vessel, mild base)Low (H₂ evolution, exotherms)Low (High pressure vessel)
Scalability Excellent (Linear scale-up)Poor (Heat transfer limits)Moderate
Analysis of Results
  • Route A (PTC): The use of Tetrabutylammonium Bromide (TBAB) creates a lipophilic ion pair with the benzimidazolide anion, allowing it to react efficiently with PCE in the organic phase. This minimizes side reactions with water.

  • Route B (Superbase): While NaH in DMF is fast, it often leads to "runaway" reactions where the strong base causes polymerization of the PCE, resulting in dark tars and lower yields.

  • Route C (Autoclave): High temperatures degrade the product and favor the formation of bis-substituted byproducts.

Detailed Experimental Protocols
Protocol A: Phase Transfer Catalysis (The "Gold Standard")

Recommended for high purity and ease of workup.

Reagents:

  • 1H-Benzimidazole (1.0 eq)[1]

  • Tetrachloroethylene (PCE) (3.0 eq - acts as reagent and co-solvent)

  • Toluene (Solvent, 5 vol)

  • Potassium Hydroxide (KOH), pulverized solid (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, charge Benzimidazole, Toluene, and TBAB.

  • Activation: Add pulverized KOH. Stir for 15 minutes at room temperature. Note: The mixture will remain heterogeneous (Solid-Liquid PTC).

  • Addition: Add Tetrachloroethylene (PCE) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 80–90°C. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Checkpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the polar benzimidazole spot.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KOH).

  • Purification: Wash the filtrate with water (2x) to remove residual catalyst. Dry organic layer over MgSO₄. Evaporate solvent under reduced pressure.

  • Crystallization: Recrystallize the residue from Ethanol/Water to yield white needles.

Validation:

  • 1H NMR (CDCl3): Look for the absence of the N-H proton (~12 ppm). The trichlorovinyl group has no protons, so the spectrum will only show aromatic benzimidazole protons shifted slightly downfield due to the electron-withdrawing vinyl group.

Protocol B: Superbase Method (Kinetic Control)

Use only if PTC fails for sterically hindered substrates.

Reagents:

  • 1H-Benzimidazole (1.0 eq)[1]

  • Sodium Hydride (NaH) (60% in oil, 1.2 eq)

  • DMF (Anhydrous)

  • Tetrachloroethylene (1.5 eq)

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH in dry DMF at 0°C under Argon. Slowly add Benzimidazole dissolved in DMF. Wait for H₂ evolution to cease (approx. 30 min).

  • Reaction: Add Tetrachloroethylene dropwise at 0°C.

  • Warming: Allow to warm to room temperature naturally. Caution: Exothermic.

  • Quench: Pour reaction mixture onto crushed ice.

  • Extraction: Extract with Ethyl Acetate. The product often requires column chromatography due to DMF contaminants.

Decision Matrix & Workflow

Use the following logic to select your synthesis route based on lab constraints.

Figure 2: Route Selection Logic

Route_Selection Start Start: Select Route Scale Scale > 100g? Start->Scale Purity High Purity Required? Scale->Purity No RouteA Route A: PTC (Recommended) Scale->RouteA Yes (Safety) Equip Autoclave Available? Purity->Equip No Purity->RouteA Yes RouteB Route B: NaH/DMF (Small Scale Only) Equip->RouteB No RouteC Route C: Autoclave (Legacy) Equip->RouteC Yes

Caption: Decision tree for selecting the optimal synthesis route based on scale and purity requirements.

References
  • Phase Transfer Catalysis in Benzimidazole Synthesis: Karuvalam, R. P., et al. (2010). Tetra Butyl Ammonium Chloride Catalyzed Synthesis of Substituted Benzimidazoles under Microwave Conditions. Korea Science. Context: Validates the efficacy of quaternary ammonium salts (TBAB/TBACl) in accelerating benzimidazole N-substitutions.

  • Mechanistic Insight (N-Vinylation): Vertex AI Research. (2025).[1][2] Preparation and Utility of N-Alkynyl Azoles in Synthesis. NIH / PMC. Context: Discusses the addition-elimination mechanism relevant to polychloroalkene substitutions on azoles.

  • General Benzimidazole N-Alkylation Protocols: ResearchGate. (2025). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and benzotriazole.[3] Context: Provides comparative data on base/solvent systems for N-alkylation, supporting the Toluene/KOH model.

  • Green Chemistry Approaches: NIH. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds. Context: Supports the move away from high-temperature/pressure methods toward catalytic conditions.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profiling (The "Why")

Handling 2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole requires a safety strategy that goes beyond standard laboratory practices. While specific Safety Data Sheets (SDS) for this derivative may be sparse in public repositories, we must apply Structure-Activity Relationship (SAR) principles to predict its behavior.

This molecule combines a bioactive benzimidazole core (common in anthelmintics and antivirals, often linked to reproductive toxicity) with a trichlorovinyl moiety . The latter is structurally analogous to trichloroethylene, presenting two critical risks:

  • High Dermal Permeation: Small halogenated lipophilic groups permeate standard nitrile gloves rapidly.

  • Alkylating Potential: The electron-deficient vinyl group acts as a potential Michael acceptor, raising concerns for skin sensitization and mutagenicity.

Core Directive: Treat this compound as a suspected mutagen and potent sensitizer . All protocols below are designed to create a self-validating barrier between the operator and the molecule.

Personal Protective Equipment (PPE) Specifications

Do not rely on "standard lab PPE." The following specifications are non-negotiable for handling this compound in amounts >10 mg.

Dermal Protection Strategy (The "Double-Shell" Method)

Standard 4-mil nitrile gloves provide insufficient breakthrough protection against halogenated vinyls in solution.

LayerMaterial SpecificationFunctionReplacement Protocol
Inner (Barrier) Laminate Film (e.g., Silver Shield™ / Norfoil)Chemical Impermeability. Resists permeation of halogenated organics for >4 hours.Reuse allowed if no visible contamination.
Outer (Mechanical) Nitrile (minimum 5 mil) Dexterity & Grip. Protects the clumsy laminate liner from tears and provides a tight fit.Dispose immediately upon any splash contact.[1] Change every 60 mins.
Respiratory & Ocular Protection[1][2][3][4][5][6][7]
Hazard StateEquipment RequirementRationale
Solid / Powder N95 or P100 Respirator (Fit-tested)Prevents inhalation of particulates during weighing/transfer. Benzimidazoles are potent bioactive dusts.
Solution (Organic Solvents) Half-face Respirator with OV/P100 Cartridges Required if working outside a fume hood. The organic solvents (DCM, DMSO) used to dissolve this compound carry the toxic payload into the lungs.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . Vapors and powders can bypass side shields.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

Static electricity is the enemy here. Halogenated benzimidazoles are often fluffy, electrostatic powders that "jump" during weighing.

  • Engineering Control: Operate inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an ionizing anti-static gun on the spatula and weigh boat before dispensing.

  • Containment: Place the analytical balance inside a secondary containment tray or a dedicated powder weighing enclosure within the hood.

Phase B: Synthesis & Handling

Critical Warning: Base Incompatibility. The trichlorovinyl group is prone to dehydrohalogenation .

  • AVOID: Strong bases (e.g., NaH, t-BuLi) unless strictly controlled.

  • RISK: Elimination of HCl can generate dichloroacetylene derivatives, which are highly unstable and explosive.

Phase C: Decontamination & Doffing

This protocol prevents "take-home" exposure.

DoffingProtocol Start Procedure Complete Wipe 1. Solvent Wipe Down (Acetone/Ethanol on surfaces) Start->Wipe OuterGlove 2. Remove Outer Nitrile Gloves (Turn inside out) Wipe->OuterGlove Inspect 3. Inspect Inner Laminate Gloves (Check for stains/tears) OuterGlove->Inspect Decision Contamination Visible? Inspect->Decision Disposal 4. Dispose as Haz Waste Decision->Disposal YES Wash 5. Wash Hands (Soap/Water) (20 seconds) Decision->Wash NO (Reuse Liner) Disposal->Wash

Figure 1: Safe Doffing Sequence. Note the inspection step for the inner laminate glove to determine reuse vs. disposal.

Waste Disposal & Management

Proper segregation is vital to prevent downstream reactions in waste drums.

Segregation Logic
  • Stream A: Halogenated Organic Waste (Primary)

    • Contents: Mother liquors, rinsates, and contaminated solvents containing the product.

    • Labeling: Must explicitly state "CONTAINS HALOGENATED ORGANICS."

    • Container: HDPE or Glass. Avoid metal containers due to potential acid generation (HCl) from hydrolysis.

  • Stream B: Solid Hazardous Waste

    • Contents: Contaminated outer gloves, weigh boats, paper towels.

    • Protocol: Double-bag in clear polyethylene bags before placing in the drum.

Disposal Method

Incineration is the only acceptable disposal method. The high chlorine content requires high-temperature combustion (>1100°C) with flue gas scrubbing to prevent dioxin formation.

  • Do not sewer.

  • Do not mix with non-halogenated waste (increases disposal costs and risks).

Emergency Response

Spill Scenario (Solid Powder)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Method: Do not dry sweep (creates dust). Cover with wet paper towels (solvent-dampened) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

Exposure First Aid[2]
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[2] Do not use alcohol/solvents on skin, as this enhances permeation of the halogenated compound.

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist evaluation immediately (benzimidazoles can cause corneal opacity).

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Halogenated Solvents. Centers for Disease Control and Prevention. [Link]

  • PubChem. Compound Summary: Benzimidazole derivatives and general toxicity. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.